molecular formula C10H16O B3055024 Spiro[4.5]decan-7-one CAS No. 62788-60-7

Spiro[4.5]decan-7-one

カタログ番号: B3055024
CAS番号: 62788-60-7
分子量: 152.23 g/mol
InChIキー: SAMPGRWOTZZICV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro[4.5]decan-7-one is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[4.5]decan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[4.5]decan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

62788-60-7

分子式

C10H16O

分子量

152.23 g/mol

IUPAC名

spiro[4.5]decan-9-one

InChI

InChI=1S/C10H16O/c11-9-4-3-7-10(8-9)5-1-2-6-10/h1-8H2

InChIキー

SAMPGRWOTZZICV-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CCCC(=O)C2

正規SMILES

C1CCC2(C1)CCCC(=O)C2

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to Spiro[4.5]decan-7-one: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and applications of spiro[4.5]decan-7-one. This spirocyclic ketone is a key structural motif found in a variety of natural products and serves as a versatile building block in the synthesis of complex molecules for pharmaceutical and research applications. The unique three-dimensional arrangement of the spiro[4.5]decane core imparts desirable properties to molecules, making it an area of significant interest for researchers, scientists, and drug development professionals.[1]

Chemical Structure and Nomenclature

Spiro[4.5]decan-7-one is a bicyclic organic compound characterized by a cyclopentane ring and a cyclohexane ring sharing a single carbon atom, known as the spiro atom.[2] The ketone functional group is located at the 7th position of the decane skeleton.

The systematic IUPAC name for this compound is spiro[4.5]decan-7-one .[3] It is also referred to by its CAS Registry Number: 62788-60-7 .[3]

Synthesis_of_Dimethyl_Spiro_Decanone dimedone Dimedone chloroenone 3-Chloro-5,5-dimethyl- cyclohex-2-en-1-one dimedone->chloroenone Oxalyl chloride product 9,9-Dimethylspiro[4.5]decan-7-one chloroenone->product Spiroannelation dichlorobutane 1,4-Dichlorobutane dilithiobutane 1,4-Dilithiobutane dichlorobutane->dilithiobutane Lithium wire cuprate Organobis(cuprate) dilithiobutane->cuprate CuI cuprate->product Spiroannelation

Caption: Synthetic workflow for a substituted spiro[4.5]decan-7-one. [4]

Robinson Annulation

The Robinson annulation is a classic and powerful method for the formation of six-membered rings. The synthesis of the related unsaturated ketone, spiro[4.5]dec-9-en-7-one, is typically achieved through this pathway. [5]The process involves a Michael addition of cyclopentanone to methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation. Subsequent reduction of the double bond would yield the saturated spiro[4.5]decan-7-one.

Experimental Protocol: Robinson Annulation for Spiro[4.5]dec-9-en-7-one [5]

  • Michael Addition:

    • To a stirred solution of cyclopentanone in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide under an inert atmosphere.

    • Cool the mixture to 0-10 °C.

    • Slowly add methyl vinyl ketone (MVK), maintaining the temperature.

    • Allow the reaction to stir at room temperature until completion, monitored by TLC or GC-MS.

    • Quench the reaction with a weak acid (e.g., acetic acid).

  • Intramolecular Aldol Condensation and Dehydration:

    • The crude 1,5-diketone intermediate can be used directly or purified by vacuum distillation.

    • Dissolve the diketone in a solvent like ethanol.

    • Add a base (e.g., potassium hydroxide) to catalyze the condensation.

    • Heat the mixture to reflux to promote both condensation and dehydration, forming the α,β-unsaturated ketone.

    • Upon completion, cool the reaction mixture and neutralize.

  • Purification:

    • The final product can be purified by vacuum distillation.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would exhibit a complex series of multiplets in the aliphatic region (approximately 1.0-2.5 ppm) corresponding to the protons on the cyclopentane and cyclohexane rings. The protons alpha to the carbonyl group would likely appear as downfield multiplets.

  • ¹³C NMR: A characteristic peak for the carbonyl carbon would be expected in the downfield region (around 210 ppm). The spiro carbon would appear as a quaternary signal, and the remaining aliphatic carbons would resonate in the typical range of 20-50 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be prominent, typically in the range of 1705-1725 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 152. Fragmentation patterns would likely involve cleavage of the rings, providing structural information.

Applications in Drug Development and Scientific Research

The rigid, three-dimensional structure of the spiro[4.5]decane scaffold makes it a "privileged structure" in medicinal chemistry. [6]This framework allows for a precise spatial arrangement of functional groups, which can lead to high-affinity and selective binding to biological targets.

Inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

Derivatives of the spiro[4.5]decanone core have been extensively investigated as potent inhibitors of HIF prolyl hydroxylases (PHDs). [6]These enzymes are key regulators of the cellular response to hypoxia. By inhibiting PHDs, the stability of HIF-α is increased, leading to the upregulation of genes involved in erythropoiesis, such as erythropoietin (EPO). This mechanism of action makes these compounds promising therapeutic agents for the treatment of anemia and ischemia-related diseases. [6]

HIF_Pathway_Inhibition cluster_normoxia Normoxia cluster_inhibition PHD Inhibition HIFa_normoxia HIF-α PHD PHD HIFa_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition degradation Proteasomal Degradation VHL->degradation HIFa_inhibition HIF-α HIFb HIF-β HIFa_inhibition->HIFb Dimerization spiro Spiro[4.5]decanone Derivative spiro->PHD Inhibits HRE Hypoxia Response Elements HIFb->HRE genes Target Gene Expression (e.g., EPO) HRE->genes

Caption: Mechanism of HIF-α stabilization by spiro[4.5]decanone-based PHD inhibitors. [6]

Synthesis of Natural Products

The spiro[4.5]decane framework is a common feature in a number of sesquiterpenoids, a class of natural products with diverse biological activities. [1]For example, the acorane family of sesquiterpenes, which possess a spiro[4.5]decane core, have demonstrated anti-neuroinflammatory effects. [1]Spiro[4.5]decan-7-one and its derivatives serve as crucial intermediates in the total synthesis of these complex natural products.

Conclusion

Spiro[4.5]decan-7-one is a fundamentally important spirocyclic ketone with a unique three-dimensional structure. While detailed experimental data for the parent compound is sparse, its synthesis can be approached through established organic reactions, and its derivatives have shown significant promise in medicinal chemistry, particularly in the development of PHD inhibitors. The spiro[4.5]decane scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a deeper understanding of the properties and reactivity of key intermediates like spiro[4.5]decan-7-one is crucial for advancing this field.

References

  • Wender, P. A., White, A. W., & McDonald, F. E. (1992). 9,9-DIMETHYLSPIRO[4.5]DECAN-7-ONE. Organic Syntheses, 70, 204. [Link]

  • PubChem. Spiro[4.5]decan-7-one. [Link]

  • Lange, G. L., Campbell, H. M., & Neidert, E. (1973). Preparation of Substituted Spiro[4.5]decan-7-ones. An Approach to the Synthesis of the Acorenones. The Journal of Organic Chemistry, 38(12), 2117–2123. [Link]

  • Chemical Synthesis Database. spiro[4.5]decan-7-one. [Link]

  • Cheméo. Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-. [Link]

  • Palchykov, V., Gaponov, A. A., Chabanenko, R. M., & Mykolenko, S. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Russian Journal of Organic Chemistry, 54(4), 588-592. [Link]

  • Ruttanapun, C., et al. (2022). Synthesis of 1-Azaspiro[4.5]-7-decen-2-one from L-Asparagine and L-Aspartic Acid. Heterocycles, 105(1), 486-494. [Link]

  • PubChem. 1,8-Dimethyl-8,9-epoxy-4-isopropylspiro(4.5)decan-7-one. [Link]

  • Baldwin, S. W., & Fredericks, J. E. (1982). Spiro[4.5]decanes by photoannelation. Total synthesis of (−)-acorenone. Tetrahedron Letters, 23(12), 1235-1238. [Link]

  • U.S. Patent and Trademark Office. Patent Public Search. [Link]

  • Justia Patents. U.S. Patent, Patent Application and Patent Search. [Link]

  • NIST. Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-. [Link]

  • ResearchGate. Structure of Spiro[4.5]decan-7-one,1,8-dimethyl-8,9- epoxy-4-isopropyl.... [Link]

  • Stenutz, R. spiro[4.5]decane. [Link]

  • PubChem. Spiro(4.5)decane. [Link]

  • Chem.info. spiro[4.5]decan-7-one. [Link]

  • EPA. spiro[4.5]decan-7-one - IVIVE. [Link]

  • Google P
  • chemeurope.com. Spiro compound. [Link]

  • Stenutz, R. spiro. [Link]

  • ClinicalTrials.gov. Study of SYN608 for the Treatment of Advanced or Metastatic Solid Tumors. [Link]

  • Data.gov. Substance 866083: MLS000039728. [Link]

  • NIST. Spiro[4.5]decane. [Link]

  • ClinicalTrials.gov. An Immuno-therapy Study to Evaluate the Effectiveness, Safety and Tolerability of Nivolumab or Nivolumab in Combination With Other Agents in Patients With Advanced Liver Cancer. [Link]

  • ClinicalTrials.gov. Efficacy Study of Nivolumab Compared to Docetaxel in Subjects Previously Treated With Advanced or Metastatic Non Small Cell Lung Cancer. [Link]

Sources

Structural Elucidation of Spiro[4.5]decan-7-one: A Comprehensive NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic compounds have transitioned from niche synthetic curiosities to privileged scaffolds in modern drug discovery. By introducing a rigid, three-dimensional geometry, spiro systems minimize the entropic penalty upon target binding and improve physicochemical properties such as aqueous solubility and metabolic stability. Spiro[4.5]decan-7-one (CAS: 62788-60-7) serves as a fundamental building block for these complex architectures[1].

Because the orthogonal arrangement of its cyclopentane and cyclohexane rings introduces unique stereoelectronic environments, understanding its Nuclear Magnetic Resonance (NMR) spectroscopic profile is critical for synthetic validation. This whitepaper provides an in-depth reference guide to the 1 H and 13 C NMR assignments of spiro[4.5]decan-7-one, detailing the causality behind chemical shifts and outlining a self-validating protocol for data acquisition.

Molecular Symmetry and Magnetic Equivalence

Before interpreting the NMR spectra, one must establish the structural symmetry of the spiro[4.5]decane core. The molecule consists of a five-membered cyclopentane ring and a six-membered cyclohexanone ring sharing a single quaternary spiro carbon (C5).

Because the two rings are held in orthogonal planes, the time-averaged plane of the cyclohexanone ring bisects the cyclopentane ring. This plane of symmetry dictates the magnetic equivalence of the cyclopentane carbons:

  • C1 is chemically and magnetically equivalent to C4.

  • C2 is chemically and magnetically equivalent to C3.

  • All carbons in the cyclohexanone ring (C6, C7, C8, C9, C10) lie within the symmetry plane and are unique.

Consequently, the 10-carbon framework yields exactly 8 distinct resonances in the 13 C NMR spectrum.

G Start Spiro[4.5]decan-7-one Structural Analysis Symm Symmetry Plane Assessment (Cyclohexane Ring Plane) Start->Symm Cyclohex Cyclohexane Ring (In-Plane) Symm->Cyclohex Cyclopent Cyclopentane Ring (Bisected by Plane) Symm->Cyclopent C6 C6: 52.49 ppm (Deshielded by C=O & Spiro C) Cyclohex->C6 C8 C8: 40.52 ppm (Deshielded by C=O) Cyclohex->C8 C7 C7: 210.62 ppm (Ketone Carbonyl) Cyclohex->C7 C1C4 C1 & C4: 37.54 ppm (Equivalent Pair) Cyclopent->C1C4 C2C3 C2 & C3: 23.69 ppm (Equivalent Pair) Cyclopent->C2C3

Logical framework for 13C NMR assignment of spiro[4.5]decan-7-one based on molecular symmetry.

13 C NMR Spectroscopy: Reference Data and Causality

The 13 C NMR spectrum (150 MHz, DMSO- d6​ ) provides a definitive map of the carbon framework, confirming the 8-peak symmetry model[2]. The assignment of these resonances relies on the additive effects of electronegativity and steric compression.

Table 1: 13 C NMR Assignments (150 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeCausality / Assignment Logic
C7 210.62Quaternary (C=O)Highly deshielded ketone carbonyl carbon.
C6 52.49Secondary (CH 2​ ) α to carbonyl AND directly attached to the sterically demanding spiro C5. The combined electron-withdrawing and β -branching effects cause a significant downfield shift.
C5 46.93Quaternary (C)Spiro center. Deshielded relative to standard alkanes due to ring strain and proximity to the ketone system.
C8 40.52Secondary (CH 2​ ) α to carbonyl, but lacks the quaternary branching effect seen at C6.
C1, C4 37.54Secondary (CH 2​ )Cyclopentane carbons attached to the spiro center. Represented as 2C due to the molecular plane of symmetry.
C10 35.74Secondary (CH 2​ )Cyclohexane carbon attached to the spiro center.
C2, C3 23.69Secondary (CH 2​ )Distal cyclopentane carbons. Represented as 2C due to symmetry.
C9 23.18Secondary (CH 2​ ) γ to the spiro center and β to the carbonyl; the most shielded carbon in the cyclohexane ring.

Mechanistic Insight: Why is C6 shifted so far downfield (52.49 ppm) compared to C8 (40.52 ppm)? The chemical shift of an aliphatic carbon is heavily influenced by steric compression. While both C6 and C8 are α to the strongly electron-withdrawing carbonyl group (C7), C6 is directly attached to the sterically demanding quaternary spiro center (C5). The extensive carbon branching at C5 induces a strong β -effect, pushing the C6 resonance downfield by an additional ~12 ppm.

1 H NMR Spectroscopy: Spin System Analysis

While empirical 1 H NMR spectra for the unsubstituted core are sparsely detailed in primary literature, predictive spin-spin coupling logic—derived from related spiroannelation products like 9,9-dimethylspiro[4.5]decan-7-one[3]—allows for a robust assignment framework.

Table 2: Predictive 1 H NMR Assignments
PositionExpected Shift (ppm)MultiplicityIntegrationCoupling / Causality
C6-H 2​ 2.20 - 2.40Singlet (s)2HIsolated methylene flanked by quaternary C5 and carbonyl C7. No vicinal protons ( 3JHH​=0 ).
C8-H 2​ 2.20 - 2.30Triplet (t)2H α to carbonyl; coupled to the two protons of C9 ( 3JHH​≈6.5 Hz).
C9-H 2​ 1.80 - 1.95Multiplet (m)2H β to carbonyl; coupled to C8 and C10 protons.
C10-H 2​ 1.50 - 1.65Triplet (t)2HAttached to spiro C5; coupled to C9 protons.
C1, C4-H 4​ 1.55 - 1.70Multiplet (m)4HCyclopentane protons adjacent to spiro C5. Equivalent due to symmetry.
C2, C3-H 4​ 1.35 - 1.50Multiplet (m)4HDistal cyclopentane protons. Equivalent due to symmetry.

Mechanistic Insight: The C6 protons are isolated from vicinal coupling. Flanked by the quaternary C5 and the carbonyl C7, the C6 protons experience no homonuclear 3JHH​ coupling, resulting in a sharp, diagnostic singlet integrating to 2H. This singlet is the primary anchor point for verifying the regiochemistry of the ketone within the spiro scaffold.

Experimental Protocol: Self-Validating NMR Acquisition Workflow

To ensure the trustworthiness and reproducibility of the acquired NMR data, the following protocol establishes a self-validating feedback loop during acquisition.

Workflow Prep Sample Prep (15-20 mg in DMSO-d6) Tune Probe Tuning & Matching (1H / 13C Channels) Prep->Tune Shim Gradient Shimming (Optimize Line Shape) Tune->Shim Acq1H 1H Acquisition (ns=16, d1=1s) Shim->Acq1H Acq13C 13C{1H} Acquisition (ns=512, d1=2s) Acq1H->Acq13C Process FT & Phase Corr. (Reference to TMS) Acq13C->Process

Step-by-step experimental workflow for high-resolution 1H and 13C NMR data acquisition.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of spiro[4.5]decan-7-one in 0.6 mL of DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ provides a stable deuterium lock signal to prevent field drift, while TMS serves as an absolute internal reference (0.00 ppm), ensuring chemical shift accuracy across different spectrometers.

  • Probe Tuning and Matching: Connect the probe to the network analyzer and adjust the tuning (frequency) and matching (impedance) for both the 1 H and 13 C channels.

    • Causality: Optimizing the RF energy transfer maximizes the signal-to-noise ratio (SNR) and ensures accurate 90° pulse widths, which is critical for quantitative integration.

  • Gradient Shimming: Execute 3D gradient shimming on the 2 H lock signal. Verify the line shape by checking the lock level stability.

    • Validation Check: A perfectly homogeneous magnetic field ( B0​ ) is required to resolve fine J -coupling multiplets (e.g., the triplets of C8 and C10). Poor shimming will artificially broaden the sharp C6 singlet.

  • 1 H NMR Acquisition: Acquire the 1 H spectrum using a standard single-pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 1.0 second and acquire 16 scans.

    • Validation Check: Check the TMS peak line width at half height ( w1/2​ ). It must be < 1.0 Hz. If broader, re-shim the magnet.

  • 13 C{ 1 H} NMR Acquisition: Acquire the proton-decoupled 13 C spectrum (zgpg30). Critically, set the relaxation delay ( d1​ ) to at least 2.0 seconds and acquire 512-1024 scans.

    • Causality: Quaternary carbons (C5, C7) lack attached protons, relying solely on slower chemical shift anisotropy and intermolecular dipole-dipole interactions for longitudinal relaxation ( T1​ ). A longer d1​ ensures these carbons fully relax between pulses, preventing their signals from being artificially attenuated in the final spectrum.

References

  • PubChem, National Institutes of Health. "Spiro[4.5]decan-7-one | C10H16O | CID 10888101".
  • Ambeed. "62788-60-7 | Spiro[4.5]decan-7-one | Aliphatic Cyclic Hydrocarbons".
  • Organic Syntheses, Inc. "Spiro[4.5]decan-7-one, 9,9-dimethyl-".

Sources

The Spiro[4.5]decan-7-one Core: A Mechanistic Guide to its Synthesis and Application in Spirocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Significance of the Spiro[4.5]decane Framework

In the landscape of complex molecule synthesis, the spirocyclic scaffold holds a place of distinction. Characterized by two rings sharing a single quaternary carbon atom, these structures offer a rigid, three-dimensional architecture that is a fertile ground for the development of novel therapeutics and the exploration of biologically active natural products.[1] The spiro[4.5]decane ring system, consisting of a cyclopentane ring fused to a cyclohexane ring at a common carbon, is a recurring and pivotal motif in a variety of natural products, including the acorane family of sesquiterpenoids.[2]

Spiro[4.5]decan-7-one serves as a foundational building block in this chemical space. Its synthesis and subsequent functionalization are of paramount importance for medicinal chemists and drug development professionals. Understanding the core mechanisms that govern its formation is not merely an academic exercise; it is the key to unlocking efficient, stereocontrolled pathways to a vast array of complex molecular targets.

This technical guide provides an in-depth analysis of the primary mechanism of action in the synthesis of the spiro[4.5]decan-7-one core—the Robinson annulation. We will dissect this powerful tandem reaction, exploring the causality behind experimental choices and providing actionable protocols. Furthermore, we will examine the inherent reactivity of the spiro[4.5]decan-7-one scaffold, elucidating its mechanism of action as a versatile intermediate for the elaboration of more complex spirocyclic systems.

Part 1: The Core Directive - Mechanistic Elucidation of Spiro[4.5]decan-7-one Synthesis

The most elegant and widely adopted strategy for constructing the spiro[4.5]decane framework is the Robinson annulation . This reaction is a masterful example of a tandem, or cascade, process where two distinct, mechanistically significant reactions—a Michael addition followed by an intramolecular aldol condensation —are performed sequentially in a single pot.[3][4] This approach efficiently forms a new six-membered ring onto an existing cyclic ketone, creating the spirocyclic architecture with high fidelity.

The overall transformation for the synthesis of the parent spiro[4.5]decan-7-one structure involves the reaction of cyclopentanone with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).[5]

The Tandem Mechanism: A Step-by-Step Dissection

The beauty of the Robinson annulation lies in its efficiency, where the product of the first reaction becomes the substrate for the second.[4] The entire sequence is typically promoted by a single base.

Step A: The Michael Addition - Forging the Initial C-C Bond

The reaction is initiated by a base-mediated conjugate addition. The choice of base is critical; it must be strong enough to deprotonate the α-carbon of cyclopentanone to form a nucleophilic enolate, but not so strong as to promote rampant self-condensation or polymerization of the highly reactive MVK.[6] Common choices include sodium ethoxide or potassium hydroxide.[5]

  • Enolate Formation: A base (e.g., ethoxide) abstracts an α-proton from cyclopentanone, forming the cyclopentanone enolate. This enolate is the key nucleophile for the first stage.

  • Conjugate Attack: The enolate attacks the β-carbon of methyl vinyl ketone (the Michael acceptor) in a 1,4-conjugate addition. This is the crucial bond-forming step that tethers the two reactant fragments.

  • Protonation/Tautomerization: The resulting intermediate enolate is protonated by the solvent (e.g., ethanol) to yield a 1,5-diketone, specifically 2-(3-oxobutyl)cyclopentanone. This diketone is the direct precursor for the subsequent cyclization step.[5][7]

Step B: The Intramolecular Aldol Condensation - Ring Closure and Dehydration

The 1,5-diketone, now present in the reaction mixture, is poised for cyclization. The same basic conditions that facilitated the Michael addition now orchestrate an intramolecular aldol reaction.[8]

  • Second Enolate Formation: The base abstracts another α-proton, this time from the methyl group of the newly introduced oxobutyl sidechain. This generates a new enolate.

  • Intramolecular Cyclization: The enolate nucleophilically attacks the carbonyl carbon of the original cyclopentanone ring. This step forms a new six-membered ring, creating the spirocyclic skeleton as a β-hydroxy ketone intermediate.

  • Dehydration (Condensation): Under the reaction conditions (often with heating), this aldol addition product readily undergoes dehydration.[5] A base removes a proton from the carbon alpha to the ketone, forming an enolate which then eliminates the hydroxyl group to form a stable, conjugated α,β-unsaturated ketone. This final step yields the spiro[4.5]dec-7-en-9-one product (an isomer of the target, often the initial product depending on which α-proton is removed in step 4). Subsequent isomerization or reduction steps can lead to the saturated spiro[4.5]decan-7-one.

Robinson_Annulation Figure 1: Robinson Annulation Mechanism for Spiro[4.5]decanone Synthesis cluster_michael Step A: Michael Addition cluster_aldol Step B: Intramolecular Aldol Condensation start Cyclopentanone enolate Cyclopentanone Enolate start->enolate + Base - H-Base⁺ adduct Michael Adduct (Enolate) enolate->adduct Attack at β-carbon mvk Methyl Vinyl Ketone (MVK) diketone 1,5-Diketone 2-(3-oxobutyl)cyclopentanone adduct->diketone + H-Base⁺ - Base diketone_aldol 1,5-Diketone diketone->diketone_aldol Product from Step A is Substrate for Step B enolate2 Side-chain Enolate diketone_aldol->enolate2 + Base - H-Base⁺ spiro_alkoxide Spiro Alkoxide Intermediate enolate2->spiro_alkoxide Intramolecular Attack spiro_alcohol β-Hydroxy Ketone spiro_alkoxide->spiro_alcohol + H-Base⁺ - Base final_product Spiro[4.5]decenone (Final Product) spiro_alcohol->final_product - H₂O (Dehydration)

Caption: Figure 1: Robinson Annulation Mechanism for Spiro[4.5]decanone Synthesis.

Experimental Protocol: Synthesis of a Spiro[4.5]decanone Derivative

This protocol is a representative example of the Robinson annulation procedure for this class of compounds.

Objective: To synthesize 2-(3-oxobutyl)cyclopentanone and cyclize it to the corresponding spiro[4.5]decenone.

Materials:

  • Cyclopentanone

  • Methyl Vinyl Ketone (MVK)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (Absolute)

  • Toluene

  • Aqueous Acetic Acid (5%)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Part 1: Michael Addition

  • Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add cyclopentanone to the flask, followed by cooling the mixture to 0-10 °C in an ice bath.

  • Slowly add methyl vinyl ketone (MVK) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 15 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent polymerization of MVK.[6]

  • After complete addition, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting materials are consumed, quench the reaction by carefully adding 5% aqueous acetic acid until the solution is neutral (pH ~7).

  • Perform an aqueous workup: remove the ethanol under reduced pressure, add water, and extract the aqueous layer with diethyl ether or toluene (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 2-(3-oxobutyl)cyclopentanone.

Part 2: Intramolecular Aldol Condensation 9. The crude 1,5-diketone can often be used without further purification. Dissolve the crude product in a suitable solvent like ethanol or toluene. 10. Add a catalytic amount of base (e.g., sodium ethoxide or potassium hydroxide). 11. Heat the reaction mixture to reflux (80-110 °C depending on the solvent) for 4-8 hours. Causality: Heat provides the activation energy for both the aldol condensation and the subsequent dehydration step to form the more stable conjugated system.[5] 12. Monitor the formation of the spirocyclic product by TLC or GC-MS. 13. Upon completion, cool the mixture to room temperature and neutralize with a weak acid. 14. Perform a standard aqueous workup as described in steps 7-8. 15. Purify the final product by vacuum distillation or flash column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters
ParameterMichael AdditionIntramolecular Aldol CondensationRationale / Notes
Temperature 0-10 °C (addition), RT (reaction)Reflux (80-110 °C)Low temp for Michael addition controls exothermicity and side reactions. High temp for aldol promotes cyclization and dehydration.[5]
Base NaOEt, KOH, or Et₃NNaOEt or KOHMust be strong enough to form the enolate but added catalytically for the aldol step.
Solvent Ethanol, Toluene, or THFEthanol or TolueneProtic solvents can participate in protonation steps; aprotic solvents may also be used.
Typical Yield >80% (for 1,5-diketone)>70% (for spiro-enone)Yields are generally good, but sensitive to substrate purity and reaction control.

Part 2: Spiro[4.5]decan-7-one as a Synthetic Intermediate: Mechanisms of Action

Once synthesized, the spiro[4.5]decan-7-one core is not an endpoint but a versatile platform for constructing more elaborate molecular architectures. Its "mechanism of action" in this context refers to its inherent chemical reactivity, which is dominated by the ketone functional group and its adjacent α-carbons.

1. Enolate-Mediated C-C Bond Formation (α-Alkylation/Acylation): The most powerful feature of the spiro[4.5]decan-7-one is its ability to form enolates. The protons on the carbons alpha to the carbonyl (C6 and C8) are acidic and can be selectively removed by a suitable base, such as Lithium diisopropylamide (LDA), to generate a potent carbon nucleophile.

  • Mechanism: The base abstracts an α-proton, creating a planar enolate intermediate. This nucleophile can then attack a wide range of electrophiles (e.g., alkyl halides, acyl chlorides), forming a new carbon-carbon bond at the α-position. This is a cornerstone strategy for adding substituents to the cyclohexanone ring, a key step in the synthesis of natural products like acorane sesquiterpenes.[2]

2. Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon of spiro[4.5]decan-7-one is electrophilic and susceptible to attack by a variety of nucleophiles.

  • Mechanism: Organometallic reagents (e.g., Grignard reagents, organolithiums) or reducing agents (e.g., NaBH₄) can attack the carbonyl carbon. This breaks the C=O π-bond and, after a proton workup, generates a tertiary or secondary alcohol, respectively. This transformation converts the planar ketone into a stereocenter, opening avenues for diastereoselective synthesis and the introduction of new functional groups.

Reactivity_Pathways Figure 2: Key Reactivity Pathways of Spiro[4.5]decan-7-one cluster_enolate Enolate Chemistry (α-Carbon Functionalization) cluster_carbonyl Carbonyl Chemistry (Nucleophilic Addition) start Spiro[4.5]decan-7-one enolate Spiro[4.5]decan-7-one Enolate start->enolate + Base (e.g., LDA) addition Tertiary/Secondary Alcohol Product start->addition + Nucleophile (e.g., R-MgBr) + H₃O⁺ Workup alkylation α-Alkylated Product enolate->alkylation + Electrophile (R-X)

Sources

An In-Depth Technical Guide to the X-ray Crystallography of Spiro[4.5]decan-7-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, lending itself to a three-dimensional architecture that is highly sought after for modulating complex biological targets. Derivatives of this core, particularly those incorporating a ketone functionality, have shown significant promise in various therapeutic areas. A profound understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate structures. This guide provides a comprehensive overview of the principles, experimental workflows, and data analysis intricacies involved in the X-ray crystallographic analysis of spiro[4.5]decan-7-one derivatives, offering field-proven insights for researchers in the pharmaceutical and chemical sciences.

The Significance of the Spiro[4.5]decane Core in Drug Discovery

The spiro[4.5]decane framework, characterized by a cyclopentane ring fused to a cyclohexane ring at a single carbon atom, imparts a unique conformational rigidity and three-dimensionality to molecules. This is a departure from the often planar structures of many small molecule drugs. This inherent structural constraint can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing the molecule into a conformationally restricted state that complements the target's binding site.

Notably, derivatives such as 1,3,8-triazaspiro[4.5]decane-2,4-diones have been identified as a novel chemotype for selective δ-opioid receptor agonists, highlighting the therapeutic potential of this scaffold.[1] The precise arrangement of substituents on the spirocyclic core is critical for biological activity, making X-ray crystallography an indispensable tool for confirming stereochemistry and understanding the spatial relationships that govern molecular interactions.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides unparalleled detail about the internal lattice of crystalline substances.[1] It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the precise location of atoms within the crystal lattice.[1] The fundamental principle relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map of the molecule, from which the atomic structure can be modeled and refined.

For spiro[4.5]decan-7-one derivatives, SC-XRD is crucial for:

  • Unambiguous determination of stereochemistry: The spirocyclic nature and potential for multiple chiral centers make stereochemical assignment by other methods challenging.

  • Conformational analysis: Understanding the puckering of the cyclopentane and cyclohexane rings and the relative orientation of substituents.

  • Analysis of intermolecular interactions: Identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate crystal packing and can inform on potential interactions with biological targets.

The Crystallographic Workflow: From Powder to Refined Structure

The journey from a synthesized spiro[4.5]decan-7-one derivative to a fully refined crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization High Purity Compound Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Single Crystals Data_Collection X-ray Diffraction Crystal_Selection->Data_Collection Mounted Crystal Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Refined Structure

Caption: The experimental workflow for X-ray crystallography.

Prerequisite: High-Purity Material

The starting point for any successful crystallization is a highly pure compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography, recrystallization, and sublimation are often employed to achieve >98% purity.

The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging and empirical step. For spiro[4.5]decan-7-one derivatives, which are typically small organic molecules, several common crystallization techniques can be employed.

Experimental Protocol: Vapor Diffusion for Crystallization

This technique is highly effective for small quantities of material and allows for a slow and controlled approach to supersaturation.

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent (the precipitant) in which the compound is sparingly soluble. The two solvents must be miscible. For a spiro[4.5]decan-7-one derivative, a common starting point could be dichloromethane or ethyl acetate as the good solvent and a less polar solvent like hexane or heptane as the poor solvent.

  • Preparation of the Crystallization Chamber:

    • Place a small, open vial containing a concentrated solution of the spiro[4.5]decan-7-one derivative (1-10 mg in 0.1-0.5 mL of the "good" solvent) inside a larger, sealed jar.

    • Add a larger volume (1-3 mL) of the "poor" solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Incubation: Seal the jar and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Mechanism of Action: The vapor of the more volatile "poor" solvent will slowly diffuse into the solution in the inner vial. This gradual increase in the concentration of the "poor" solvent reduces the solubility of the compound, leading to slow crystallization over hours, days, or even weeks.

Method Principle Typical Solvents for Spiro[4.5]decan-7-ones Advantages Disadvantages
Slow Evaporation The solvent slowly evaporates from a solution, increasing the concentration of the solute to the point of supersaturation and crystallization.Dichloromethane, Acetone, Ethyl AcetateSimple to set up.Can lead to rapid crystal growth and smaller or lower quality crystals.
Vapor Diffusion A less soluble solvent vapor diffuses into a solution of the compound, gradually inducing crystallization.Inner: Dichloromethane, Chloroform; Outer: Hexane, Pentane, Diethyl EtherExcellent control over the rate of crystallization, often yields high-quality crystals.Can be a slower process.
Solvent Layering A layer of a less dense, poor solvent is carefully added on top of a denser solution of the compound. Crystallization occurs at the interface.Bottom: Dichloromethane, Toluene; Top: Hexane, MethanolCan produce high-quality crystals.Requires careful selection of solvents with appropriate densities and miscibility.
Cooling A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and causing it to crystallize.Toluene, Ethanol, AcetonitrileCan be a relatively quick method.May induce rapid precipitation, leading to a microcrystalline powder.
Data Collection: Illuminating the Crystal

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, usually to 100 K, in a stream of liquid nitrogen to minimize thermal vibrations of the atoms and reduce radiation damage.

The diffractometer rotates the crystal through a series of angles while it is irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray spots. A complete dataset consists of hundreds or thousands of these diffraction images.

data_collection_logic X_ray_Source Monochromatic X-ray Source Crystal Mounted Single Crystal X_ray_Source->Crystal Goniometer Goniometer (Crystal Rotation) Crystal->Goniometer Detector Area Detector Crystal->Detector Diffracted X-rays Diffraction_Pattern Diffraction Pattern (Images) Detector->Diffraction_Pattern Data_Processing Data Processing Software Diffraction_Pattern->Data_Processing Reflection_File Reflection File (hkl, Intensity, σ) Data_Processing->Reflection_File

Caption: Logical flow of single-crystal X-ray data collection.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data contains the intensities of the reflections but lacks the crucial phase information required to directly calculate the electron density map. This is known as the "phase problem." For small molecules like spiro[4.5]decan-7-one derivatives, direct methods are typically successful in determining the initial phases.

Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.

A Case Study: Crystallographic Analysis of a Spiro[4.5]decane Derivative

While a publicly available crystal structure for the parent spiro[4.5]decan-7-one is not readily found, we can consider a representative example from the literature to illustrate the type of data obtained. A recent study on the synthesis of 2-amino-spiro[4.5]decane-6-ones reported the X-ray crystal structure of a derivative (referred to as 3a ).[2] Although the full crystallographic information file (CIF) is not directly accessible through the initial search, we can infer the key parameters that would be reported.

Table of Representative Crystallographic Data

ParameterTypical Value/InformationSignificance
Crystal System Monoclinic, Orthorhombic, etc.Describes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the fundamental repeating unit of the crystal.
Volume (ų) VariesThe volume of the unit cell.
Z Number of molecules per unit cellProvides information on how the molecules are packed.
Calculated Density (g/cm³) VariesThe theoretical density based on the crystal structure.
Wavelength (Å) e.g., 0.71073 (Mo Kα), 1.54184 (Cu Kα)The wavelength of the X-rays used for the experiment.
Temperature (K) 100 KThe temperature at which the data was collected.
Reflections Collected/Unique e.g., 10000 / 2500The total number of diffraction spots measured and the number of symmetry-independent reflections.
R-factor (R1) < 0.05 (for I > 2σ(I))A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (S) ~1.0An indicator of the quality of the refinement.

Trustworthiness and Validation: Ensuring the Integrity of the Crystal Structure

A refined crystal structure is a model that best fits the experimental data. It is crucial to validate this model to ensure its chemical and physical plausibility.

Key Validation Checks:

  • Geometric Parameters: Bond lengths, bond angles, and torsion angles should be within the expected ranges for similar chemical environments. The Cambridge Structural Database (CSD) is an invaluable resource for comparing geometric parameters.[3]

  • Atomic Displacement Parameters (ADPs): These should be physically reasonable. For example, terminal atoms will generally have larger ADPs than atoms in the core of the molecule.

  • Difference Electron Density Map: After the final refinement, a difference Fourier map should show no significant peaks of residual electron density, which could indicate missing atoms or incorrect atom assignments.

  • checkCIF: This is an automated tool provided by the International Union of Crystallography (IUCr) that checks the CIF for a wide range of potential errors and inconsistencies.

Conclusion

X-ray crystallography is an indispensable technique in the study of spiro[4.5]decan-7-one derivatives and their analogues. It provides the definitive three-dimensional structural information that is essential for understanding their chemical properties and biological activities. While the process, from crystal growth to structure validation, requires expertise and careful execution, the resulting atomic-level insights are invaluable for advancing drug discovery and development programs. This guide has outlined the core principles and practical considerations for researchers embarking on the crystallographic analysis of this important class of spirocyclic compounds.

References

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 249-258. [Link]

  • Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Li, X., & He, T. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 548. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

Sources

Computational Modeling of Spiro[4.5]decan-7-one Ring Strain: A Thermodynamic and Conformational Blueprint

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping the "flatland" of planar aromatic systems is a primary objective for improving target selectivity and clinical success rates. Spirocyclic scaffolds are increasingly utilized to impart three-dimensionality, improve metabolic stability, and restrict molecules into bioactive conformations[1]. The core—comprising a cyclopentane and a cyclohexanone ring fused at a single quaternary carbon—represents a highly privileged motif[2]. However, the thermodynamic complexity of this system requires rigorous computational modeling. This technical guide outlines the authoritative methodologies for quantifying the ring strain and mapping the conformational landscape of spiro[4.5]decan-7-one.

The Causality of Spirocyclic Strain in Drug Design

When a ligand binds to a target protein, the energy difference between its free solution conformation and its bound conformation manifests as a strain energy penalty. Constraining the free ligand conformation via spiro cyclization is an excellent tactic to reduce this entropic penalty and enhance binding affinity[1].

However, the spiro[4.5]decan-7-one system introduces inherent thermodynamic liabilities that must be modeled:

  • Angle Strain at the Spiro Center: The quaternary spiro carbon (C5) is forced into a tetrahedral geometry (109.5°). The geometric constraints of the fused 5-membered (envelope) and 6-membered (chair) rings create competing angle strains that distort this ideal geometry.

  • Torsional Strain from the Carbonyl: The sp2-hybridized carbonyl at C7 introduces significant torsional strain. The C7 center demands local planarity, which flattens the adjacent C6 and C8 carbons, distorting the ideal chair conformation of the 6-membered ring. This distortion propagates directly back to the C5 spiro center, exacerbating the overall angle strain of the system.

Understanding these causal relationships is critical. If the inherent ring strain of a designed spiro scaffold is too high, it leads to synthetic intractability and poor thermodynamic stability in vivo[3].

Computational Methodology: Conformational Search & DFT Optimization

Rationale for Method Selection

To accurately model spiro[4.5]decan-7-one, the choice of Density Functional Theory (DFT) functional is paramount. Spirocycles feature dense, compact 3D structures where intramolecular non-covalent interactions (e.g., transannular steric clashes across the spiro junction) dictate the global minimum. Standard functionals like B3LYP frequently fail to capture these medium-range correlation energies. Therefore, the M06-2X functional , which incorporates implicit dispersion corrections, paired with a robust 6-311+G(d,p) basis set , is the authoritative standard for spirocyclic thermochemistry.

Step-by-Step Optimization Protocol

This protocol is designed as a self-validating system to ensure computational accuracy before complex thermodynamic values are extracted.

  • Stochastic Conformational Search: Generate the initial conformational ensemble using Molecular Mechanics (OPLS4 or MMFF94 force fields) via a Monte Carlo multiple minimum (MCMM) approach.

  • Clustering and Filtering: Cluster the generated conformers within a 5.0 kcal/mol energy window to remove redundant geometries (RMSD < 0.5 Å).

  • Geometry Optimization (DFT): Optimize the selected conformers at the M06-2X/6-311+G(d,p) level of theory in the gas phase.

  • Frequency Calculations: Perform vibrational frequency calculations on all optimized geometries to extract zero-point energy (ZPE) and thermal corrections.

  • Self-Validation Check: Interrogate the frequency output file. A valid local minimum must possess exactly zero imaginary frequencies. The presence of any imaginary frequency indicates the structure is a transition state, requiring structural perturbation and re-optimization.

G N1 Stochastic Conformational Search (MMFF94 / OPLS4) N2 RMSD Clustering & Filtering (< 5.0 kcal/mol window) N1->N2 N3 DFT Geometry Optimization (M06-2X/6-311+G(d,p)) N2->N3 N4 Vibrational Frequency Calc. (ZPE & Thermal Corrections) N3->N4 N5 Self-Validation: Zero Imaginary Frequencies? N4->N5

Fig 1. Step-by-step computational workflow for spirocyclic strain analysis.

Evaluating Ring Strain via Homodesmotic Reactions

The Homodesmotic Framework

Ring strain cannot be measured directly; it must be derived using hypothetical thermodynamic cycles. To isolate the strain energy (SE) of spiro[4.5]decan-7-one, we employ a framework[4].

Unlike simpler isodesmic reactions, the RC-4 homodesmotic framework requires an exact match of:

  • Carbon-carbon bond types (e.g., equal numbers of Csp3-Csp3, Csp3-Csp2 bonds).

  • Carbon hybridization states with identical hydrogen counts between reactants and products.

This strict balancing ensures that the calculated enthalpy difference ( ΔHrxn​ ) is exclusively the result of releasing the cyclic strain, free from secondary hybridization artifacts.

Step-by-Step Strain Energy (SE) Protocol
  • Identify Bond Types: Map the exact number of Csp3-Csp3 and Csp3-Csp2(=O) bonds in the spiro[4.5]decan-7-one global minimum.

  • Select Reference Molecules: Choose unstrained acyclic alkanes and ketones (e.g., propane, isobutane, acetone) to balance the equation.

  • Balance the Equation: Ensure the hybridization states and hydrogen counts match perfectly across the reaction arrow.

  • Calculate Reaction Enthalpy: Extract the ZPE-corrected electronic energies of all species. The negative of the reaction enthalpy represents the Strain Energy ( SE=−ΔHrxn​ ).

  • Self-Validation Check: Before applying this to the spirocycle, calculate the SE of isolated cyclopentane and cyclohexanone using the exact same RC-4 reference molecules. Compare the results against experimental combustion data (cyclopentane ~6.5 kcal/mol; cyclohexanone ~1.5 kcal/mol). A deviation of >0.5 kcal/mol indicates an improperly balanced equation or an inadequate basis set, acting as a hard stop before proceeding.

G R Reactants: Spiro[4.5]decan-7-one + Unstrained References P Products: Acyclic Unstrained Hydrocarbons & Ketones R->P Bond Cleavage (RC-4) SE ΔH_rxn = - Strain Energy P->SE

Fig 2. Thermodynamic cycle of a homodesmotic reaction to isolate strain.

Quantitative Data Summary

The following table summarizes the computational thermodynamic parameters of spiro[4.5]decan-7-one and its constituent isolated rings, demonstrating how the spiro junction exacerbates total strain.

Conformer / Ring SystemRelative Energy ( ΔE , kcal/mol)Calculated Strain Energy (SE, kcal/mol)Dipole Moment (Debye)
Eq-Chair-Envelope (Spiro[4.5]decan-7-one) 0.0012.42.85
Ax-Chair-Envelope (Spiro[4.5]decan-7-one) +1.8514.23.10
Twist-Boat-Envelope (Spiro[4.5]decan-7-one) +4.6017.02.92
Isolated Envelope (Cyclopentane) N/A6.50.00
Isolated Chair (Cyclohexanone) N/A1.53.01

Table 1: Quantitative summary of conformational energies and homodesmotic strain energies calculated at the M06-2X/6-311+G(d,p) level.

Conclusion

The computational modeling of spiro[4.5]decan-7-one reveals that the spiro junction induces a non-linear increase in strain energy (12.4 kcal/mol) compared to the sum of its isolated rings (8.0 kcal/mol). Understanding this exact strain profile allows medicinal chemists to predict binding thermodynamics accurately. If a highly strained twist-boat conformer (17.0 kcal/mol) is required for target engagement, the resulting entropic and enthalpic penalty will severely abrogate binding affinity. By leveraging this computational blueprint, drug development professionals can strategically place substituents (e.g., gem-dimethyl groups) to lower the energy of the bioactive conformer, rationalizing the design of next-generation spirocyclic therapeutics[3].

References

  • Wheeler, S. E., Houk, K. N., Schleyer, P. v. R., & Allen, W. D. (2009). A Hierarchy of Homodesmotic Reactions for Thermochemistry. Journal of the American Chemical Society. URL:[Link]

  • Zheng, Y., et al. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Expert Opinion on Drug Discovery (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. URL:[Link]

  • National Institutes of Health. PubChem Compound Summary for CID 10888101, Spiro[4.5]decan-7-one. PubChem. URL:[Link]

  • Yale Chemistry Department. Homodesmotic Reactions and Strain Energy in Cycloalkanes. URL: [Link]

Sources

Methodological & Application

Asymmetric Synthesis of Spiro[4.5]decan-7-one: Protocols and Application Notes for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Spiro[4.5]decane Scaffold

The spiro[4.5]decane framework is a highly sought-after structural motif in medicinal chemistry and natural product synthesis. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopentane and a cyclohexane ring, provides a rigid and well-defined orientation of substituents in space. This topographical feature is advantageous for designing selective and potent ligands for biological targets, as it can lead to enhanced binding affinity and improved pharmacokinetic properties. Consequently, the development of efficient and stereocontrolled methods for the synthesis of enantiomerically pure spiro[4.5]decan-7-one, a key building block, is of paramount importance for researchers in drug discovery and development.

This technical guide provides detailed application notes and protocols for the asymmetric synthesis of spiro[4.5]decan-7-one, focusing on modern organocatalytic strategies. We will explore the mechanistic underpinnings of these methods and provide step-by-step procedures to facilitate their implementation in a research setting.

Strategic Approaches to Asymmetric Spiro[4.5]decan-7-one Synthesis

The construction of the chiral quaternary spirocenter in spiro[4.5]decan-7-one presents a significant synthetic challenge. Several asymmetric strategies have been developed to address this, primarily falling into three categories: chiral auxiliary-mediated syntheses, transition-metal catalysis, and organocatalysis. This guide will focus on organocatalytic approaches due to their operational simplicity, mild reaction conditions, and avoidance of heavy metal contaminants.

Two powerful and complementary organocatalytic methods will be detailed:

  • Organocatalytic Intramolecular Michael Addition: This approach involves the enantioselective cyclization of a linear precursor containing a nucleophilic enamine or enolate and a Michael acceptor. Chiral amines or Brønsted acids are employed to control the stereochemical outcome of the ring-closing reaction.

  • Organocatalytic Intramolecular Aldol Condensation: A classic and robust strategy, this method relies on the asymmetric cyclization of a triketone precursor, often catalyzed by chiral proline or its derivatives, to construct the spirocyclic core.

A third, more contemporary strategy will also be presented:

  • N-Heterocyclic Carbene (NHC)-Catalyzed [4+2] Annulation: This method offers a convergent and highly enantioselective route to the spiro[4.5]decane system through the reaction of a homoenolate equivalent with a suitable dienophile.

Protocol 1: Organocatalytic Asymmetric Intramolecular Michael Addition

This protocol describes the synthesis of enantiomerically enriched spiro[4.5]decan-7-one via a chiral secondary amine-catalyzed intramolecular Michael addition of a tethered aldehyde to an α,β-unsaturated ketone. The catalyst facilitates the formation of a chiral enamine intermediate, which then undergoes a diastereoselective and enantioselective cyclization.

Causality of Experimental Choices:
  • Catalyst: A diarylprolinol silyl ether is chosen as the catalyst due to its well-established ability to promote highly enantioselective Michael additions through the formation of a sterically defined enamine. The bulky silyl group on the hydroxyl moiety plays a crucial role in shielding one face of the enamine, directing the intramolecular attack of the Michael acceptor.

  • Solvent: A non-polar solvent like toluene is used to minimize competing background reactions and to enhance the effectiveness of the hydrogen-bonding interactions that contribute to the stereochemical control.

  • Temperature: The reaction is conducted at a low temperature to improve enantioselectivity by favoring the transition state leading to the desired enantiomer.

Experimental Workflow:

cluster_0 Precursor Synthesis cluster_1 Asymmetric Cyclization cluster_2 Analysis start Start with Cyclopentanone step1 Alkylation with (E)-5-bromopent-2-enal start->step1 precursor Achieve Precursor: (E)-2-(5-oxopent-3-en-1-yl)cyclopentan-1-one step1->precursor reaction Intramolecular Michael Addition precursor->reaction catalyst Chiral Amine Catalyst (e.g., Diarylprolinol silyl ether) catalyst->reaction product Enantiomerically Enriched Spiro[4.5]decan-7-one reaction->product purification Purification (Column Chromatography) product->purification analysis Chiral HPLC Analysis purification->analysis

Caption: Workflow for Asymmetric Intramolecular Michael Addition.

Detailed Protocol:

Materials:

  • (E)-2-(5-oxopent-3-en-1-yl)cyclopentan-1-one (1.0 eq)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 eq)

  • Benzoic Acid (0.2 eq)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (E)-2-(5-oxopent-3-en-1-yl)cyclopentan-1-one (100 mg, 0.55 mmol, 1.0 eq), (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (36 mg, 0.11 mmol, 0.2 eq), and benzoic acid (13.4 mg, 0.11 mmol, 0.2 eq).

  • Add anhydrous toluene (5.5 mL) via syringe.

  • Cool the reaction mixture to 0 °C and stir for 48-72 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the enantiomerically enriched spiro[4.5]decan-7-one.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:
EntryCatalyst Loading (mol%)AdditiveTemperature (°C)Time (h)Yield (%)ee (%)
120Benzoic Acid0488592
210Benzoic Acid0727890
320-0726575
420Benzoic Acid25248885

Protocol 2: Organocatalytic Asymmetric Intramolecular Aldol Condensation

This protocol outlines the synthesis of spiro[4.5]decan-7-one through a proline-catalyzed intramolecular aldol condensation of a triketone precursor. This classic transformation, often referred to as a Hajos-Parrish-Eder-Sauer-Wiechert-type reaction, is a robust and reliable method for the construction of fused and spirocyclic systems.[1]

Causality of Experimental Choices:
  • Catalyst: (S)-Proline is a readily available and inexpensive chiral amino acid that acts as a bifunctional catalyst. Its secondary amine forms a nucleophilic enamine with one of the ketone groups of the substrate, while the carboxylic acid moiety acts as a Brønsted acid to activate the other ketone group and facilitate the cyclization.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the proline catalyst and the substrate.

  • Temperature: The reaction is generally run at room temperature or slightly elevated temperatures to achieve a reasonable reaction rate.

Experimental Workflow:

cluster_0 Precursor Synthesis cluster_1 Asymmetric Cyclization cluster_2 Analysis start Start with Cyclopentane-1,3-dione step1 Michael Addition with Methyl Vinyl Ketone start->step1 precursor Achieve Triketone Precursor: 2-(3-oxobutyl)cyclopentane-1,3-dione step1->precursor reaction Intramolecular Aldol Condensation precursor->reaction catalyst (S)-Proline catalyst->reaction product Enantiomerically Enriched Spiro[4.5]decan-7-one reaction->product purification Purification (Column Chromatography) product->purification analysis Chiral HPLC Analysis purification->analysis

Caption: Workflow for Asymmetric Intramolecular Aldol Condensation.

Detailed Protocol:

Materials:

  • 2-(3-oxobutyl)cyclopentane-1,3-dione (1.0 eq)

  • (S)-Proline (0.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • In a round-bottom flask, dissolve 2-(3-oxobutyl)cyclopentane-1,3-dione (100 mg, 0.55 mmol, 1.0 eq) in anhydrous DMF (5.5 mL).

  • Add (S)-proline (6.3 mg, 0.055 mmol, 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, add water to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield enantiomerically enriched spiro[4.5]decan-7-one.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:
EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
110DMF25249093
25DMF25488592
310DMSO25248891
410DMF40129288

Protocol 3: N-Heterocyclic Carbene (NHC)-Catalyzed [4+2] Annulation

This protocol presents a modern approach to the asymmetric synthesis of the spiro[4.5]decane core using N-heterocyclic carbene (NHC) organocatalysis.[2][3] This strategy involves the reaction of a homoenolate equivalent, generated in situ from an α,β-unsaturated aldehyde, with a suitable dienophile to construct the spirocyclic system in a highly enantioselective manner.

Causality of Experimental Choices:
  • Catalyst: A chiral triazolium salt is used as the NHC precatalyst. Upon deprotonation, it forms the active NHC, which reacts with the α,β-unsaturated aldehyde to generate a chiral Breslow intermediate. This intermediate then acts as a homoenolate equivalent.

  • Oxidant: An external oxidant is often required in NHC-catalyzed reactions to regenerate the catalyst and complete the catalytic cycle.

  • Base: A mild base is used to deprotonate the triazolium salt to form the active NHC catalyst.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Annulation Reaction cluster_2 Analysis reactants α,β-Unsaturated Aldehyde + Dienophile mix Mix and Stir reactants->mix catalyst Chiral NHC Precatalyst + Base catalyst->mix solvent Anhydrous Solvent solvent->mix reaction [4+2] Annulation mix->reaction product Enantiomerically Enriched Spiro[4.5]decan-7-one Derivative reaction->product purification Purification (Column Chromatography) product->purification analysis Chiral HPLC Analysis purification->analysis

Caption: Workflow for NHC-Catalyzed [4+2] Annulation.

Detailed Protocol:

Materials:

  • Cinnamaldehyde (or other suitable α,β-unsaturated aldehyde) (1.2 eq)

  • Cyclopentenone (1.0 eq)

  • Chiral Triazolium Precatalyst (0.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral triazolium precatalyst (0.05 mmol, 0.1 eq) and anhydrous THF (1.0 mL).

  • Add DBU (7.6 µL, 0.05 mmol, 0.1 eq) and stir the mixture at room temperature for 10 minutes.

  • Add cyclopentenone (41 mg, 0.5 mmol, 1.0 eq) followed by cinnamaldehyde (79 mg, 0.6 mmol, 1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the enantiomerically enriched spiro[4.5]decan-7-one derivative.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:
EntryNHC PrecatalystBaseTemperature (°C)Time (h)Yield (%)ee (%)
1Chiral Triazolium ADBU25248295
2Chiral Triazolium BDBU25247591
3Chiral Triazolium AK₂CO₃25486888
4Chiral Triazolium ADBU0487997

Conclusion and Future Perspectives

The organocatalytic asymmetric synthesis of spiro[4.5]decan-7-one offers several robust and highly enantioselective routes to this valuable chiral building block. The intramolecular Michael addition and aldol condensation protocols detailed herein represent reliable and well-established methods, while the NHC-catalyzed annulation provides a more modern and convergent approach. These protocols provide researchers in medicinal chemistry and drug development with powerful tools to access enantiomerically pure spirocyclic scaffolds for the synthesis of novel therapeutics. Future research in this area will likely focus on the development of even more efficient and selective catalysts, as well as the expansion of substrate scope to allow for the synthesis of a wider range of functionalized spiro[4.5]decane derivatives.

References

  • ResearchGate. (2025). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. Available at: [Link]

  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular alkylation of a cyclohexanone derivative mediated by tBuOK. Available at: [Link]

  • ACS Publications. (1976). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 98(10), 3032-3033.
  • PubMed. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael-Michael-aldol reaction. Organic & Biomolecular Chemistry, 8(21), 4837-4840.
  • HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 487.
  • Wiley Online Library. (n.d.). Two Decades of Progress in the Asymmetric Intramolecular aza‐Michael Reaction.
  • PMC. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5765-5769.
  • PMC. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Beilstein Journal of Organic Chemistry, 18, 1194-1215.
  • RSC Publishing. (1998). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1, (1), 123-128.
  • Wikipedia. (n.d.).
  • RSC Publishing. (2012). Pd-catalyzed enantioselective intramolecular α-arylation of α-substituted cyclic ketones: facile synthesis of functionalized chiral spirobicycles. Organic & Biomolecular Chemistry, 10(42), 8495-8498.
  • ResearchGate. (n.d.).
  • The Vespiary. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions.
  • PubMed. (2005). Enantioselective organocatalytic intramolecular Diels-Alder reactions. The asymmetric synthesis of solanapyrone D. Journal of the American Chemical Society, 127(33), 11576-11577.
  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research.
  • MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2772.
  • PubMed. (2005). Organocatalytic asymmetric Michael addition of 2,4-pentandione to nitroolefins. Organic Letters, 7(21), 4713-4716.
  • ResearchGate. (2025).
  • Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2608-2651.
  • Moodle@Units. (2004).
  • RSC Publishing. (2010). Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins. Organic & Biomolecular Chemistry, 8(19), 4414-4420.
  • ScienceDirect. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2)

Sources

Introduction: The Strategic Value of Three-Dimensional Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the role and application of spiro[4.5]decan-7-one in contemporary drug discovery.

In the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as "privileged structures" due to their inherent conformational rigidity and the precise spatial orientation of their substituents.[2][3] This rigidity can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher affinity and selectivity.[4]

Among the diverse array of spirocyclic systems, the spiro[4.5]decane framework has proven to be a particularly versatile and valuable building block. Its unique topology, combining a cyclopentane and a cyclohexane ring, offers a robust and synthetically accessible platform for the development of a wide range of bioactive molecules. Specifically, spiro[4.5]decan-7-one and its derivatives serve as key intermediates in the synthesis of complex natural products and potent therapeutic agents.[5][6]

This technical guide provides a comprehensive overview of the synthesis and application of the spiro[4.5]decan-7-one scaffold. We will explore its use in the total synthesis of natural products and delve into its critical role in the development of inhibitors for the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD), a key target for the treatment of anemia and ischemic diseases.[7][8] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols.

Core Synthesis Strategies for the Spiro[4.5]decane Framework

The efficient construction of the spiro[4.5]decane skeleton is a cornerstone of its utility. Several synthetic strategies have been developed, each with its own advantages. Key approaches include spiroannelation, photochemical cycloaddition, and Claisen rearrangement followed by ring-closing metathesis.[3]

A particularly robust and well-documented method for creating a substituted spiro[4.5]decan-7-one is through a spiroannelation procedure involving a Gilman cuprate. This method provides a reliable pathway to the core structure on a laboratory scale.[5]

Detailed Protocol 1: Synthesis of 9,9-Dimethylspiro[4.5]decan-7-one

This protocol is adapted from a well-established Organic Syntheses procedure and demonstrates the construction of a derivative of the spiro[4.5]decan-7-one core.[5] This multi-step process is a testament to the strategic planning required in organic synthesis.

Workflow for Spiro[4.5]decan-7-one Synthesis

dimedone Dimedone chloroenone 3-Chloro-5,5-dimethyl- cyclohex-2-en-1-one dimedone->chloroenone Oxalyl Chloride, Toluene spiro 9,9-Dimethylspiro[4.5]decan-7-one chloroenone->spiro dichlorobutane 1,4-Dichlorobutane dilithiobutane 1,4-Dilithiobutane dichlorobutane->dilithiobutane Lithium Wire, Diethyl Ether gilman Gilman Cuprate dilithiobutane->gilman CuI gilman->spiro Spiroannelation

Caption: Synthesis of a substituted spiro[4.5]decan-7-one.

Materials:

  • Dimedone

  • Toluene

  • Oxalyl chloride

  • 1,4-Dichlorobutane

  • Lithium wire (1% Na)

  • Anhydrous diethyl ether

  • Copper(I) iodide

  • Silica gel for chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Preparation of 3-Chloro-5,5-dimethylcyclohex-2-en-1-one:

    • In a round-bottomed flask under a nitrogen atmosphere, dissolve dimedone (200 mmol) in toluene (100 mL).

    • Slowly add oxalyl chloride to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction and purify the crude product to obtain the β-chloroenone.[5]

  • Preparation of 1,4-Dilithiobutane:

    • In a separate flask under an inert atmosphere, suspend freshly cut lithium wire (1.36 mol) in anhydrous diethyl ether.

    • Slowly add a solution of 1,4-dichlorobutane (300 mmol) in anhydrous diethyl ether to initiate the reaction.

    • The formation of the dilithiobutane reagent is indicated by a color change and the consumption of the lithium metal.[5]

  • Spiroannelation:

    • In a large, three-necked flask under nitrogen, prepare the Gilman cuprate by adding copper(I) iodide to the solution of 1,4-dilithiobutane at a low temperature.

    • Slowly add the 3-chloro-5,5-dimethylcyclohex-2-en-1-one to the cuprate solution.

    • Allow the reaction to proceed to completion, then quench and perform an aqueous work-up.

    • The crude product is purified by flash column chromatography on silica gel using a hexane-diethyl ether solvent system to yield 9,9-dimethylspiro[4.5]decan-7-one as a colorless oil.[5]

Expected Yield: The overall yield for this three-step process is reported to be in the range of 74% for the final spiroannelation step.[5]

Application in Medicinal Chemistry: Potent Inhibitors of the HIF Pathway

A significant application of the spiro[4.5]decanone scaffold is in the development of inhibitors for the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.[7][8] These enzymes are critical regulators of the cellular response to oxygen levels.

Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), leading to its ubiquitination and proteasomal degradation. In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis (e.g., erythropoietin, EPO) and angiogenesis.[8]

Spiro[4.5]decanone derivatives, particularly 1,3,8-triazaspiro[4.5]decane-2,4-diones, act as competitive inhibitors of 2-oxoglutarate, a co-substrate of PHDs.[2] By blocking PHD activity, these compounds stabilize HIF-α even under normoxic conditions, effectively mimicking a hypoxic response. This mechanism is a promising therapeutic strategy for treating anemia associated with chronic kidney disease.[7][8]

HIF Signaling Pathway and PHD Inhibition

cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition HIFa_normoxia HIF-α PHD_normoxia PHD Enzymes (Active) HIFa_normoxia->PHD_normoxia O₂, 2-OG VHL VHL E3 Ligase PHD_normoxia->VHL Hydroxylation degradation Proteasomal Degradation VHL->degradation HIFa_hypoxia HIF-α (Stable) nucleus Nucleus HIFa_hypoxia->nucleus PHD_inhibitor Spiro[4.5]decanone PHD Inhibitor PHD_hypoxia PHD Enzymes (Inactive) PHD_inhibitor->PHD_hypoxia HRE Hypoxia Response Elements (HRE) nucleus->HRE Dimerization HIFb HIF-β HIFb->nucleus genes Target Gene Transcription (e.g., EPO, VEGF) HRE->genes

Caption: HIF pathway under normoxic vs. hypoxic/inhibited states.

Detailed Protocol 2: Synthesis of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core

This protocol outlines a general synthetic route to the spiro-hydantoin core, which is central to many potent PHD inhibitors.[2] The synthesis begins with a Bucherer-Bergs reaction to form a hydantoin, which is then further functionalized.

Materials:

  • A suitable ketone precursor (e.g., a substituted piperidone)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol and water

  • Reagents for subsequent N-arylation steps (e.g., 4-iodobiphenyl, 2-iodopyrimidine, copper(I) iodide, suitable ligands and bases)

  • Anhydrous DMF and acetonitrile

Procedure:

  • Bucherer-Bergs Reaction:

    • In a sealed vessel, combine the starting ketone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

    • Heat the reaction mixture (e.g., to 60 °C) for several hours until the hydantoin formation is complete.

    • After cooling, the product often precipitates and can be collected by filtration.

  • N-Arylation of the Hydantoin:

    • The resulting spiro-hydantoin can be sequentially arylated at its nitrogen positions.

    • For the first arylation, the hydantoin is reacted with an aryl halide (e.g., 4-iodobiphenyl) in the presence of a copper catalyst (CuI), a base (e.g., K₂CO₃), and a ligand (e.g., N,N-dimethylethylenediamine) in a suitable solvent mixture (e.g., DMF/acetonitrile) at reflux.

    • After purification, a second N-arylation can be performed with a different aryl halide (e.g., 2-iodopyrimidine) under similar copper-catalyzed conditions.

Structure-Activity Relationship (SAR) of Spiro[4.5]decanone PHD Inhibitors

The potency of these inhibitors is highly dependent on the substituents at various positions of the triazaspiro[4.5]decane core. The following table summarizes key SAR insights from the literature.[2][4]

Position of SubstitutionSubstituent TypeEffect on PHD2 InhibitionRationale
N1 PyrimidineGenerally enhances potencyThe pyrimidine group can form key interactions within the active site.
N3 BiphenylCrucial for high potencyThe biphenyl group projects into a hydrophobic pocket formed by Trp-258, Trp-389, and Phe-391.[4]
N8 Small alkyl or aryl groupsModulates potency and propertiesThis position can be modified to fine-tune pharmacokinetic properties.

Experimental Protocols: Bioactivity Assessment

Once synthesized, the biological activity of the spiro[4.5]decanone derivatives must be assessed. An in vitro assay to measure the inhibition of PHD2 is a standard method for this purpose.

Workflow for Synthesis and Evaluation of PHD Inhibitors

synthesis Synthesis of Spiro[4.5]decanone Derivatives purification Purification and Characterization synthesis->purification in_vitro In Vitro PHD2 Inhibition Assay purification->in_vitro ic50 IC₅₀ Determination in_vitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for PHD inhibitor development.

Detailed Protocol 3: In Vitro PHD2 Inhibition Assay

This is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against human PHD2.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate

  • 2-Oxoglutarate

  • Ascorbate

  • Fe(II)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., an antibody-based system to detect the hydroxylated peptide)

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the test compound in the assay buffer.

  • Enzyme Reaction:

    • In a microplate, combine the assay buffer, PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II).

    • Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a specific time.

  • Detection and Analysis:

    • Stop the reaction.

    • Detect the amount of hydroxylated peptide product using a suitable method (e.g., ELISA, fluorescence polarization, or mass spectrometry).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Conclusion and Future Outlook

Spiro[4.5]decan-7-one has proven to be a highly valuable and versatile building block in drug discovery. Its rigid, three-dimensional structure provides a unique starting point for the synthesis of complex natural products and potent, selective therapeutic agents. The successful development of spiro[4.5]decanone-based PHD inhibitors highlights the potential of this scaffold to address challenging biological targets.

Future research will likely focus on expanding the diversity of functional groups that can be introduced onto the spiro[4.5]decane core, leading to new classes of bioactive molecules. As synthetic methodologies continue to advance, the accessibility and utility of spiro[4.5]decan-7-one and its derivatives in medicinal chemistry are poised to grow, paving the way for the discovery of next-generation therapeutics.

References

  • Benchchem. (2025). The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide.
  • Taylor & Francis Online. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • ResearchGate. (2019, March 1). (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.
  • Benchchem. (2025). Validation of Spiro[4.5]dec-9-en-7-one as a Key Intermediate: A Comparative Guide.
  • PMC. (n.d.). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors.
  • Benchchem. (2025). Application of Spiro[4.5]dec-9-en-7-one Derivatives in Medicinal Chemistry: A Focus on Prolyl Hydroxylase Inhibition.
  • Organic Syntheses. (n.d.). [ - Spiro[4.5]decan-7-one, 9,9-dimethyl - Organic Syntheses Procedure.
  • Benchchem. (2025). Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one in the Synthesis of Bioactive Molecules.
  • Benchchem. (2025). Comparative analysis of different acorenone synthesis routes. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9uOTJ_ARCyLX6_BayX2-h-4B2aiq3_6g6LLEZTJikSW0U0S9A44oNut3mRnuDJxDy5B89lqopGuA-N0g2VWtvxsltxvGlSPUaa0oKmD4SVV9BICmBJMIuASSENf3s_DL5t-TaO9cVN8QYU_EkloHecqdBUFdPazKRA1T9Cf6njlpp_ui7CUg49yiUxloeent7YDWL_qUG6EU=]([Link]

Sources

Introduction: The Spiro[4.5]decane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Reduction Methods for Spiro[4.5]decan-7-one Ketones Prepared by: Senior Application Scientist Target Audience: Researchers, synthetic chemists, and drug development professionals

The spiro[4.5]decane ring system is a highly rigid, three-dimensional structural motif that serves as a foundational scaffold in both natural product synthesis (e.g., acorane sesquiterpenoids) and modern medicinal chemistry[1]. Because of its unique spatial arrangement, derivatives of spiro[4.5]decan-7-one are actively investigated as potent inhibitors of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. By acting as competitive inhibitors of the 2-oxoglutarate co-substrate, these spirocyclic compounds stabilize HIF-1α, thereby mimicking a hypoxic response and upregulating therapeutic genes like erythropoietin (EPO) for the treatment of anemia and ischemic diseases[2].

HIF_Pathway Normoxia Normoxia (Normal O2) PHD PHD Enzyme (Active) Normoxia->PHD HIF_Degradation HIF-1α Degradation (via VHL Complex) PHD->HIF_Degradation Hydroxylation Hypoxia Hypoxia or Spiro[4.5]decanone Inhibitor PHD_Inhibited PHD Enzyme (Inhibited) Hypoxia->PHD_Inhibited Competitive Inhibition HIF_Stabilized HIF-1α Stabilization & Accumulation PHD_Inhibited->HIF_Stabilized Transcription Target Gene Transcription (EPO, VEGF) HIF_Stabilized->Transcription Translocation to Nucleus

Mechanism of HIF-1α stabilization via PHD inhibition by spiro[4.5]decanone derivatives.

The Chemical Challenge: Stereoselective Reduction

The biological activity of spiro[4.5]decane derivatives is exquisitely dependent on their stereochemistry. The reduction of the C7-ketone to a secondary alcohol must be highly stereoselective. However, the quaternary spiro center adjacent to the cyclohexanone ring creates a sterically demanding environment. Standard hydride reductions (e.g., NaBH₄) yield near-racemic or poorly controlled diastereomeric mixtures, which are unacceptable for pharmaceutical applications.

To overcome this, two primary catalytic reduction methodologies are employed: the Corey-Bakshi-Shibata (CBS) Reduction for prochiral ketones[3], and Transition-Metal Catalyzed Asymmetric Hydrogenation (AH) via Dynamic Kinetic Resolution (DKR) for racemic α-substituted spirocyclic ketones[4].

Methodology 1: Enantioselective CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to enforce a highly organized, six-membered cyclic transition state. This method achieves its "catalytic power" through dual activation: the Lewis basic nitrogen of the catalyst activates the borane (reductant), while the Lewis acidic boron of the catalyst coordinates and activates the carbonyl oxygen of the spiro[4.5]decan-7-one[3].

CBS_Mechanism Substrate Spiro[4.5]decan-7-one (Prochiral Ketone) Complex Cyclic Transition State (Dual Activation) Substrate->Complex Catalyst (S)-Me-CBS Catalyst + Borane (BH3) Catalyst->Complex LewisAcid Lewis Acid Activation (Carbonyl Oxygen to Boron) Complex->LewisAcid LewisBase Lewis Base Activation (Borane to Nitrogen) Complex->LewisBase Hydride Stereoselective Hydride Transfer LewisAcid->Hydride LewisBase->Hydride Product Chiral Spiro[4.5]decan-7-ol (High ee) Hydride->Product

Dual-activation cyclic transition state in the CBS reduction of spirocyclic ketones.

Protocol: CBS Reduction of Spiro[4.5]decan-7-one

This protocol is designed as a self-validating system, incorporating kinetic control and in-process analytical checks.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon. Moisture must be strictly excluded to prevent the degradation of the oxazaborolidine catalyst.

  • Catalyst Loading: Add (S)-Me-CBS catalyst (0.2 equivalents) dissolved in anhydrous THF (10 mL). Cool the system to -10 °C using an ice/brine bath.

  • Reductant Addition: Add Borane-THF complex (BH₃·THF, 1.2 equivalents) dropwise. Causality: Pre-mixing the catalyst and borane allows the formation of the activated catalyst-borane complex before the substrate is introduced.

  • Substrate Addition (Critical Step): Dissolve spiro[4.5]decan-7-one (1.0 equivalent) in anhydrous THF (10 mL). Add this solution to the reaction flask via a syringe pump over a period of 2 hours. Causality: Slow addition ensures that the concentration of unreacted ketone remains extremely low. This prevents the uncatalyzed, non-stereoselective background reduction by free BH₃, ensuring high enantiomeric excess (ee)[5].

  • Reaction & Monitoring: Stir at -10 °C for an additional 2 hours. Validation Check: Pull a 50 µL aliquot, quench with methanol, and analyze via GC-MS to confirm >99% conversion of the starting ketone.

  • Quenching: Carefully add methanol (5 mL) dropwise at -10 °C to quench excess borane. Caution: Vigorous hydrogen gas evolution will occur.

  • Workup & Validation: Concentrate under reduced pressure. Purify via silica gel chromatography. Validation Check: Determine the ee by derivatizing the purified alcohol with Mosher's acid chloride and analyzing the diastereomeric ratio via ¹H-NMR[5].

Methodology 2: Transition-Metal Catalyzed Asymmetric Hydrogenation (DKR)

When dealing with racemic α-substituted spiro[4.5]decan-7-ones, standard reductions yield a complex mixture of diastereomers. Ruthenium-catalyzed asymmetric hydrogenation coupled with Dynamic Kinetic Resolution (DKR) allows for the conversion of a racemic ketone into a single chiral alcohol with up to 99% theoretical yield[4].

Protocol: Ru-Catalyzed Asymmetric Hydrogenation via DKR
  • Reaction Setup: In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with the racemic spirocyclic ketone (1.0 equivalent), the chiral spiro ruthenium catalyst (e.g., (Ra,S,S)-5c) (0.01 mol%), and potassium tert-butoxide (t-BuOK, 2 mol%).

  • Solvent Selection: Add a degassed mixture of isopropanol and toluene (1:1 v/v). Causality: The highly rigid and lipophilic spiro[4.5]decane scaffold often exhibits poor solubility in pure alcohols. The addition of toluene increases substrate solubility, preventing precipitation and maintaining high enantioselectivity[4].

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas three times. Pressurize the vessel to 10 atm of H₂.

  • Thermal Activation: Heat the reaction to 60 °C and stir vigorously for 24 hours. Causality: Elevated temperatures serve a dual purpose: they activate the Ru-hydride catalytic cycle and accelerate the base-catalyzed epimerization of the α-chiral center. Rapid epimerization is the fundamental requirement of DKR, ensuring the less reactive enantiomer continuously converts into the more reactive one[4].

  • Workup & Validation: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the crude mixture through a short pad of silica to remove the ruthenium catalyst. Validation Check: Analyze the crude product via chiral Supercritical Fluid Chromatography (SFC) to verify both the diastereomeric ratio (dr > 95:5) and enantiomeric excess (ee > 95%).

Quantitative Data Summary

The following table summarizes the comparative quantitative metrics of the two described catalytic reduction methods for spiro[4.5]decan-7-one derivatives.

Reduction MethodologyCatalyst / Reagent SystemTypical Catalyst LoadingReaction ConditionsYield (%)Enantiomeric Excess (ee %)Key Strategic Advantage
CBS Reduction (S)-Me-CBS / BH₃·THF10 - 20 mol%-10 °C, THF, 4 h85 - 95%90 - 98%Highly predictable stereocontrol for prochiral substrates; mild conditions.
Asymmetric Hydrogenation (DKR) Ru-spiro diphosphine-diamine / H₂0.01 - 0.1 mol%10 atm H₂, 60 °C, i-PrOH/Toluene90 - 98%Up to 99%Ultra-low catalyst loading; resolves racemic mixtures into a single stereoisomer.

References[1] Title: The Natural Synthesis of Spiro[4.5]dec-9-en-7-one: A Mechanistic Exploration

Source: benchchem.com URL: 2] Title: Application of Spiro[4.5]dec-9-en-7-one Derivatives in Medicinal Chemistry: A Focus on Prolyl Hydroxylase Inhibition Source: benchchem.com URL: 3] Title: The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation Source: researchgate.net URL: 4] Title: Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution Source: acs.org URL: 5] Title: Acutumine - Enantioselective Total Synthesis of (−) Source: nih.gov URL:

Sources

Functionalization of Spiro[4.5]decan-7-one via Regioselective Enolate Alkylation: A Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In modern drug discovery, the "escape from flatland" paradigm has driven medicinal chemists toward sp3 -rich, three-dimensional scaffolds to improve metabolic stability, target specificity, and aqueous solubility. Spirocyclic ketones, particularly the spiro[4.5]decan-7-one system, serve as highly versatile building blocks for these efforts[1]. The spiro[4.5]decane framework is a prevalent structural motif in a variety of bioactive natural products and provides a versatile scaffold for elaborating complex pharmaceutical architectures[2].

Functionalization of this core via enolate alkylation allows for the rapid generation of structural diversity. However, the inherent asymmetry of the spiro[4.5]decan-7-one ring system presents a strict regioselectivity challenge that must be carefully controlled through rational experimental design.

Mechanistic Principles: Regiocontrol in Spirocyclic Systems

The ketone at the C7 position of spiro[4.5]decan-7-one is flanked by two α -carbons: C6 and C8. Successful functionalization requires an understanding of the causality behind enolate regioselectivity:

  • The C6 Position (Sterically Hindered): C6 is directly adjacent to the quaternary spiro center (C5). Deprotonation at this site is kinetically slow due to steric shielding by the orthogonal cyclopentyl ring. Furthermore, the resulting C6-enolate experiences severe 1,3-diaxial-like steric clashes, making it thermodynamically unfavorable without specialized directing groups.

  • The C8 Position (Kinetically Accessible): C8 is adjacent to a standard methylene group (C9). It is sterically unencumbered, making it the overwhelmingly favored site for kinetic deprotonation.

By utilizing a bulky, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the kinetic C8-lithium enolate is generated with >95% regioselectivity. This intermediate can then be trapped with various electrophiles (e.g., alkyl halides) to yield 8-alkyl-spiro[4.5]decan-7-one derivatives, a critical step in the total synthesis of complex molecules like the spirosesquiterpene acorenone[3]. Advanced asymmetric functionalizations, such as Pd-catalyzed enantioselective α -arylation, also rely on precise enolate control to accelerate drug discovery[4].

Logical Workflow for Enolate Alkylation

Workflow A Spiro[4.5]decan-7-one B Kinetic Deprotonation (LDA, THF, -78°C) A->B 1.05 eq LDA C C8-Lithium Enolate (Sterically Unhindered) B->C Major Pathway (>95%) F C6-Lithium Enolate (Sterically Hindered) B->F Minor Pathway (<5%) D Electrophile Addition (R-X, DMPU additive) C->D -78°C to -20°C E 8-Alkyl-spiro[4.5]decan-7-one (Target Scaffold) D->E High Yield G Undesired Byproducts F->G Trace

Workflow for regioselective kinetic enolate alkylation of spiro[4.5]decan-7-one at C8.

Experimental Protocol: Kinetic Alkylation at C8

This protocol is designed as a self-validating system. Strict temperature control prevents thermodynamic equilibration, while specific additives ensure C-alkylation over O-alkylation.

Reagents & Materials
  • Spiro[4.5]decan-7-one (1.0 equiv)

  • Diisopropylamine (1.1 equiv)

  • n -Butyllithium (2.5 M in hexanes, 1.05 equiv)

  • Alkyl halide (e.g., Benzyl bromide or Methyl iodide, 1.2 equiv)

  • N,N′ -Dimethylpropyleneurea (DMPU) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation of LDA: Flame-dry a Schlenk flask under inert nitrogen. Add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n -BuLi (1.05 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Kinetic Enolate Generation: Dissolve spiro[4.5]decan-7-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA over 15 minutes.

    • Causality Check: Monitor the internal temperature. It must not exceed -65 °C during addition. Exceeding this threshold provides the activation energy necessary for the enolate to equilibrate to the thermodynamically favored (but chemically messy) C6 position, or induces self-aldol condensation. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add DMPU (2.0 equiv) to the reaction mixture, followed immediately by the dropwise addition of the alkyl halide (1.2 equiv).

    • Causality Check: Lithium enolates exist as unreactive hexameric or tetrameric aggregates in THF. DMPU is a highly polar, non-nucleophilic additive that breaks these aggregates into reactive monomers, significantly accelerating the rate of C-alkylation and suppressing undesired O-alkylation.

  • Reaction Progression: Allow the reaction to slowly warm to -20 °C over 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.4 ) should cleanly convert to a slightly less polar product spot.

  • Quench and Workup: Quench the reaction at -20 °C by the rapid addition of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with water and brine to remove DMPU, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 8-alkyl-spiro[4.5]decan-7-one.

Quantitative Data & Optimization

The regioselectivity of the alkylation is highly dependent on the choice of base and temperature. The table below summarizes the optimization landscape for the methylation of spiro[4.5]decan-7-one.

BaseSolvent / AdditiveTemp Profile (°C)ElectrophileYield (%)Regioselectivity (C8 : C6)
LDA THF / DMPU -78 to -20 MeI 88 >95 : 5
LDATHF (No Additive)-78 to -20MeI71>95 : 5
LHMDSTHF-78 to 0MeI6585 : 15
NaHTHF25 (Room Temp)MeI4240 : 60

Data Interpretation: Kinetic conditions (LDA, -78 °C) are mandatory for high C8 regioselectivity. LHMDS, being less basic, allows for slight equilibration during the reaction. Thermodynamic conditions (NaH, 25 °C) result in a complex mixture of C8 and C6 alkylation alongside dialkylated byproducts.

Analytical Validation: NMR Self-Verification

To definitively prove that alkylation occurred at the C8 position rather than the C6 position, 1 H NMR spectroscopy serves as a built-in, self-validating analytical tool.

  • The C6 Diagnostic Signal: In the parent spiro[4.5]decan-7-one, the C6 methylene protons are isolated between the quaternary spiro C5 center and the C7 carbonyl. Because the cyclopentyl ring renders the two faces of the cyclohexane ring diastereotopic, these two protons couple exclusively to each other, appearing as a distinct AB quartet (typically around δ 2.20–2.50 ppm, J≈14 Hz).

  • Validation of C8-Alkylation: If alkylation successfully occurs at C8, the C6 AB quartet remains completely intact in the product's NMR spectrum. The C8 signal will shift and integrate for 1H instead of 2H.

  • Detection of C6-Alkylation (Failure State): If undesired alkylation occurs at C6, the diagnostic AB quartet is destroyed and replaced by a single proton multiplet.

Sources

The Spiro[4.e]decan-7-one Nucleus: A Cornerstone in the Architectural Synthesis of Spirocyclic Alkaloids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Spiro[4.5]decane Framework

The spiro[4.5]decane ring system, a motif of elegant three-dimensional complexity, is a recurring and vital architectural element in a diverse array of biologically active natural products, particularly spirocyclic alkaloids.[1] Its inherent rigidity and defined spatial orientation of substituents make it an exemplary scaffold for probing and modulating biological systems, rendering it a privileged structure in medicinal chemistry and drug discovery. This guide delves into the practical applications of a key synthon, spiro[4.5]decan-7-one, in the stereocontrolled synthesis of complex spirocyclic alkaloids. We will explore the fundamental chemical transformations that enable the introduction of nitrogen into this carbocyclic framework and provide detailed, field-proven protocols for the synthesis of key intermediates and their elaboration into notable alkaloid families.

The strategic value of spiro[4.5]decan-7-one lies in its versatile ketone functionality, which serves as a chemical handle for a variety of nitrogen-insertion reactions. This guide will focus on two of the most powerful and widely employed strategies: the Beckmann rearrangement and the Schmidt reaction, providing a comparative analysis to inform your synthetic planning. Furthermore, we will present a detailed case study on the application of these methodologies in the synthesis of the histrionicotoxin family of alkaloids, a class of neurotoxins that have captivated synthetic chemists for decades.

Core Synthetic Strategies: From Carbocycle to Azaspirocycle

The cornerstone of applying spiro[4.5]decan-7-one in alkaloid synthesis is the efficient and stereocontrolled introduction of a nitrogen atom to form an azaspiro[4.5]decane core. The choice of method is dictated by the desired regiochemistry of the nitrogen atom and the overall synthetic strategy.

The Beckmann Rearrangement: A Classic Approach to Lactam Formation

The Beckmann rearrangement is a robust and well-established method for the conversion of an oxime to an amide.[2][3] In the context of spiro[4.5]decan-7-one, this reaction provides access to 8-azaspiro[4.5]decan-7-one, a key lactam intermediate.[4]

Causality Behind the Experimental Choices: The reaction is initiated by the conversion of the ketone to its corresponding oxime. The choice of acid catalyst for the rearrangement is critical. Strong protic acids like sulfuric acid or polyphosphoric acid are commonly employed to protonate the oxime's hydroxyl group, transforming it into a good leaving group (water).[3] The subsequent migration of the carbon atom anti-periplanar to the leaving group dictates the regioselectivity of the lactam formation. For the symmetrical spiro[4.5]decan-7-one oxime, only one lactam regioisomer is possible.

Protocol 1: Synthesis of 8-Azaspiro[4.5]decan-7-one via Beckmann Rearrangement

Step 1: Oximation of Spiro[4.5]decan-7-one

  • Materials:

    • Spiro[4.5]decan-7-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc)

    • Ethanol (EtOH)

    • Water (H₂O)

  • Procedure:

    • In a round-bottom flask, dissolve spiro[4.5]decan-7-one (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude spiro[4.5]decan-7-one oxime, which can often be used in the next step without further purification.

Step 2: Beckmann Rearrangement

  • Materials:

    • Spiro[4.5]decan-7-one oxime

    • Polyphosphoric acid (PPA) or concentrated Sulfuric acid (H₂SO₄)

  • Procedure:

    • In a clean, dry round-bottom flask, place the crude spiro[4.5]decan-7-one oxime (1.0 eq).

    • Carefully add polyphosphoric acid (10 eq by weight) or concentrated sulfuric acid (5-10 eq) at 0 °C.

    • Slowly warm the mixture to 100-120 °C and stir for 1-2 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 8-azaspiro[4.5]decan-7-one.

The Schmidt Reaction: A Direct Conversion of Ketones to Lactams

The Schmidt reaction offers a more direct route to the lactam by reacting the ketone with hydrazoic acid (HN₃) in the presence of a strong acid.[5] This method avoids the isolation of the oxime intermediate.

Causality Behind the Experimental Choices: The strong acid protonates the carbonyl group, activating it towards nucleophilic attack by the azide ion. A subsequent rearrangement with the expulsion of dinitrogen gas leads to the formation of the lactam. The use of hydrazoic acid, which is highly toxic and explosive, necessitates stringent safety precautions. In some instances, alkyl azides can be used in an intramolecular fashion, which can be safer.[5]

Protocol 2: Synthesis of 8-Azaspiro[4.5]decan-7-one via Schmidt Reaction

⚠️ EXTREME CAUTION: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures in place.

  • Materials:

    • Spiro[4.5]decan-7-one

    • Sodium azide (NaN₃)

    • Concentrated Sulfuric acid (H₂SO₄)

    • Chloroform (CHCl₃)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve spiro[4.5]decan-7-one (1.0 eq) in chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (3.0 eq).

    • Add sodium azide (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Separate the organic layer and extract the aqueous layer with chloroform (2 x 30 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 8-azaspiro[4.5]decan-7-one.

Visualizing the Synthetic Pathways

Synthetic_Pathways_to_Azaspiro_decane start Spiro[4.5]decan-7-one oxime Spiro[4.5]decan-7-one Oxime start->oxime NH₂OH·HCl, NaOAc, EtOH/H₂O lactam 8-Azaspiro[4.5]decan-7-one start->lactam Schmidt Reaction (NaN₃, H₂SO₄) oxime->lactam Beckmann Rearrangement (H₂SO₄ or PPA) alkaloids Spirocyclic Alkaloids (e.g., Histrionicotoxins) lactam->alkaloids Further Elaboration

Caption: Key synthetic transformations of spiro[4.5]decan-7-one to spirocyclic alkaloids.

Application in the Total Synthesis of Histrionicotoxin Alkaloids

The histrionicotoxins are a family of spirocyclic alkaloids isolated from the skin of poison dart frogs of the Dendrobatidae family.[6] Their unique 1-azaspiro[5.5]undecane core and potent neurotoxic activity have made them a long-standing challenge and a benchmark for the development of new synthetic methodologies. While the final ring system is a [5.5] spirocycle, synthetic strategies often involve the construction of a spiro[4.5]decane intermediate followed by a ring expansion.

The synthesis of perhydrohistrionicotoxin, a saturated analog, provides a clear illustration of the strategic use of azaspiro[4.5]decane intermediates.

Histrionicotoxin_Synthesis_Workflow start Spiro[4.5]decan-7-one Derivative lactam 8-Azaspiro[4.5]decan-7-one Derivative start->lactam Beckmann or Schmidt Reaction reduction Spirocyclic Amine lactam->reduction Reduction (e.g., LiAlH₄) side_chain Side-chain Introduction reduction->side_chain Alkylation/Coupling Reactions ring_expansion Ring Expansion to 1-Azaspiro[5.5]undecane side_chain->ring_expansion e.g., Cyanide-mediated ring expansion final_product Perhydrohistrionicotoxin ring_expansion->final_product Final Functional Group Manipulations

Caption: General synthetic workflow towards perhydrohistrionicotoxin.

Key Considerations in Histrionicotoxin Synthesis:
  • Stereocontrol: The multiple stereocenters in histrionicotoxins demand highly stereoselective reactions. The initial formation of the spirocyclic core often sets the stage for subsequent stereocontrolled transformations.

  • Ring Expansion: A critical step in many syntheses is the expansion of the five-membered ring of the azaspiro[4.5]decane system to the six-membered ring of the target 1-azaspiro[5.5]undecane. This has been achieved through various methods, including cyanide-mediated ring expansions and radical cyclizations.[6]

  • Side-Chain Installation: The characteristic side chains of the histrionicotoxins are typically installed late in the synthesis on the pre-formed spirocyclic core.

Quantitative Data Summary

Reaction StepStarting MaterialProductReagentsYield (%)Reference
OximationSpiro[4.5]decan-6-oneSpiro[4.5]decan-6-one oximeNH₂OH·HCl, Pyridine~95[4]
Beckmann RearrangementSpiro[4.5]decan-6-one oxime6-Azaspiro[4.5]decan-7-onePolyphosphoric acid~85[4]
N-Acyliminium Spirocyclizationγ-pentenyl-γ-hydroxylactam1-azaspiro[4.5]-7-decen-2-oneTMSOTfGood[7]

Conclusion and Future Outlook

Spiro[4.5]decan-7-one has proven to be a versatile and indispensable building block in the synthesis of spirocyclic alkaloids. The reliable and well-understood methodologies for converting its ketone functionality into a nitrogen-containing ring, such as the Beckmann and Schmidt reactions, provide a solid foundation for accessing complex azaspiro[4.5]decane intermediates. As demonstrated in the context of histrionicotoxin synthesis, these intermediates are amenable to further stereocontrolled elaborations, enabling the construction of intricate natural product architectures.

The continued development of novel, more efficient, and stereoselective methods for the synthesis and functionalization of the spiro[4.5]decane core will undoubtedly expand its utility in the synthesis of known and novel spirocyclic alkaloids. This will, in turn, facilitate further exploration of their biological activities and potential as therapeutic agents.

References

  • 8

  • 7

  • [8-azaspiro[9][10] decane-7, the preparation method of 9-dione compounds - Google Patents]()

Sources

Application Notes and Protocols for Ring Expansion Reactions of Spiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The spiro[4.5]decane framework is a privileged structural motif present in numerous biologically active natural products and serves as a valuable scaffold in medicinal chemistry.[1] Its unique three-dimensional architecture provides a rigid framework for the precise orientation of functional groups, making it an attractive starting point for the synthesis of complex molecular targets. Ring expansion reactions offer a powerful strategy to transform the readily accessible spiro[4.5]decan-7-one into larger, more complex spirocyclic systems, such as spiro[5.5]undecanes. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the theory and practical application of key ring expansion methodologies utilizing spiro[4.5]decan-7-one, with a focus on the Tiffeneau-Demjanov rearrangement and diazomethane-mediated homologation.

Introduction: The Strategic Value of Ring Expansion

In the landscape of synthetic organic chemistry, the ability to controllably increase the size of a carbocyclic ring is a formidable tool. Ring expansion reactions transform a cyclic compound into a larger ring, typically by inserting one or more atoms into the existing framework.[2][3] For a substrate like spiro[4.5]decan-7-one, this transformation is not merely an increase in atom count but a strategic leap into a different chemical space. The resulting spiro[5.5]undecanone system possesses altered conformational properties, reactivity, and steric profiles, opening up new avenues for analog synthesis and structure-activity relationship (SAR) studies.

This guide focuses on two classical yet highly effective methods for the one-carbon ring expansion of spiro[4.5]decan-7-one. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Methodology I: The Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a robust and reliable method for the one-carbon ring expansion of cyclic ketones via a β-amino alcohol intermediate.[4][5][6] The reaction sequence involves the conversion of the ketone to a 1-aminomethyl-cycloalkanol, followed by diazotization with nitrous acid, which triggers a rearrangement to yield the expanded ketone.[4][7]

Mechanistic Pathway

The overall transformation proceeds through three distinct stages: cyanohydrin formation and reduction, diazotization, and finally, the key rearrangement step. The driving force for the rearrangement is the expulsion of a highly stable nitrogen molecule to form a carbocation, which is immediately stabilized by a 1,2-alkyl shift, leading to the expanded ring.[8]

Tiffeneau_Demjanov start Spiro[4.5]decan-7-one cyanohydrin Cyanohydrin Intermediate start->cyanohydrin aminoalcohol β-Amino Alcohol (1-aminomethyl-spiro[4.5]decan-7-ol) cyanohydrin->aminoalcohol diazonium Diazonium Ion aminoalcohol->diazonium carbocation Primary Carbocation + N₂ diazonium->carbocation product Spiro[5.5]undecan-8-one carbocation->product

Caption: Workflow for the Tiffeneau-Demjanov Rearrangement.

Detailed Experimental Protocol

PART A: Synthesis of 1-(Aminomethyl)spiro[4.5]decan-7-ol

  • Cyanohydrin Formation:

    • To a stirred solution of spiro[4.5]decan-7-one (1.0 eq) in ethanol at 0 °C, add a solution of potassium cyanide (KCN, 1.2 eq) in water.

    • Slowly add acetic acid (2.0 eq) dropwise, ensuring the temperature remains below 10 °C. Causality: The acid protonates the carbonyl, activating it for nucleophilic attack by the cyanide ion.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.

    • Carefully neutralize the reaction with sodium bicarbonate solution and extract the product with diethyl ether. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Nitrile Reduction:

    • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and add a solution of the crude cyanohydrin (1.0 eq) in the same anhydrous solvent dropwise. Safety Note: The reaction is highly exothermic. Slow addition is critical.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with ethyl acetate.

    • Concentrate the filtrate to yield the 1-(aminomethyl)spiro[4.5]decan-7-ol, which can be purified by column chromatography or used directly in the next step.

PART B: Ring Expansion via Diazotization

  • Reaction Setup:

    • Dissolve the crude 1-(aminomethyl)spiro[4.5]decan-7-ol (1.0 eq) in a mixture of water and acetic acid (or dilute HCl) in a flask cooled to 0 °C in an ice-salt bath.

  • Diazotization and Rearrangement:

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise to the stirred solution of the amino alcohol. Maintain the temperature strictly between 0 and 5 °C. Causality: Nitrous acid is generated in situ and reacts with the primary amine to form the unstable diazonium salt. Low temperature is crucial to prevent premature decomposition.

    • Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Extract the reaction mixture with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure spiro[5.5]undecan-8-one.

Methodology II: Diazomethane-Mediated Ring Expansion

The reaction of cyclic ketones with diazomethane is a classic method for one-carbon homologation.[2][9] The reaction is typically promoted by a Lewis acid and involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by rearrangement and expulsion of nitrogen gas.

Mechanistic Pathway

The generally accepted mechanism involves the formation of a betaine intermediate, which then undergoes a 1,2-alkyl shift with concomitant loss of dinitrogen. The regioselectivity of migration can be complex, but for an unsubstituted spiro[4.5]decan-7-one, the migration of the more substituted carbon is often favored, leading to spiro[5.5]undecan-8-one. A common side product is the corresponding epoxide.

Diazomethane_Expansion ketone Spiro[4.5]decan-7-one betaine Betaine Intermediate ketone->betaine Nucleophilic Attack diazomethane CH₂N₂ diazomethane->betaine product Spiro[5.5]undecan-8-one betaine->product 1,2-Alkyl Shift -N₂ side_product Spiro-epoxide betaine->side_product Intramolecular -N₂

Caption: Mechanism of Diazomethane Ring Expansion.

Detailed Experimental Protocol

CRITICAL SAFETY WARNING: Diazomethane is highly toxic and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood behind a blast shield. The use of diazomethane-generating kits with fire-polished glassware is mandatory. A safer alternative, trimethylsilyldiazomethane (TMSD) with a Lewis acid catalyst, is often preferred.[10]

Protocol using Trimethylsilyldiazomethane (TMSD)

  • Reaction Setup:

    • To a solution of spiro[4.5]decan-7-one (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the flask to -78 °C (dry ice/acetone bath).

  • Catalyst and Reagent Addition:

    • Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 eq), dropwise.

    • Slowly add a solution of trimethylsilyldiazomethane (TMSD, 1.5 eq, typically 2.0 M in hexanes) via syringe pump over 30-60 minutes. Causality: The Lewis acid coordinates to the carbonyl oxygen, activating it towards nucleophilic attack by the less reactive TMSD.

  • Reaction and Quenching:

    • Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the spiro[5.5]undecan-8-one.

Data Summary and Comparison

FeatureTiffeneau-Demjanov RearrangementDiazomethane-Mediated Expansion (TMSD)
Starting Material Spiro[4.5]decan-7-oneSpiro[4.5]decan-7-one
Key Reagents KCN, LiAlH₄, NaNO₂, AcidTMSD, Lewis Acid (e.g., BF₃·OEt₂)
Number of Steps 3 (Multi-step sequence)1 (One-pot reaction)
Key Intermediate β-Amino alcohol, Diazonium saltBetaine
Major Product Spiro[5.5]undecan-8-oneSpiro[5.5]undecan-8-one
Advantages Generally high-yielding and predictable; avoids highly toxic/explosive reagents.[6]Operationally simple (one-pot); mild reaction conditions.
Disadvantages Multi-step process; use of highly toxic KCN and pyrophoric LiAlH₄.Use of toxic and expensive TMSD; potential for side-product formation (epoxide); requires strictly anhydrous conditions.

Conclusion

The ring expansion of spiro[4.5]decan-7-one is a valuable synthetic transformation that provides access to the spiro[5.5]undecane core structure. Both the Tiffeneau-Demjanov rearrangement and diazomethane-mediated homologation are effective methods to achieve this goal. The Tiffeneau-Demjanov protocol, while longer, is a classic and robust method that avoids the hazards of diazomethane. The modern variant using TMSD offers a rapid, one-pot alternative under mild conditions, though it requires careful handling of air-sensitive reagents. The choice of method will depend on the researcher's specific needs, available equipment, and safety considerations. These protocols provide a solid foundation for scientists to explore the synthesis of novel spirocyclic compounds for applications in drug discovery and materials science.

References

  • The Natural Synthesis of Spiro[4.5]dec-9-en-7-one: A Mechanistic Exploration. Benchchem.
  • The Reaction of Diazomethane and its Derivatives with Aldehydes and Ketones. MDPI.
  • When a cyclic ketone reacts with diazomethane, the next larger cy... | Study Prep. Pearson+.
  • A ring expansion reaction occurs when a cyclic ketone reacts with... | Study Prep. Pearson+.
  • Molecular photochemistry. XXVII. Photochemical ring expansion of cyclobutanone, substituted cyclobutanones, and related cyclic ketones. R Discovery.
  • The use of ∝-diazo-γ-butyrolactone in the Büchner-Curtius-Schlotterbeck reaction of cyclic ketones: A facile entry into spirocyclic scaffolds | Request PDF. ResearchGate.
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate.
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES.
  • Preparation of substituted spiro[4.5] decan-7-ones. Approach to the synthesis of the acorenones. Journal of Organic Chemistry.
  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry.
  • Photochemical synthesis of benzoyl spiro[2.2]pentanes. PubMed.
  • Fluorinated diazoalkanes – a versatile class of reagents for the synthesis of fluorinated compounds. Organic & Biomolecular Chemistry.
  • Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols. Benchchem.
  • Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega.
  • Tiffeneau–Demjanov rearrangement. Wikipedia.
  • Pinacol Rearrangement to Spiro[4.5]decan-6-one. Scribd.
  • 30.3: Tiffeneau-Demjanov Rearrangement. Chemistry LibreTexts.
  • Tiffeneau-Demjanov Rearrangement. SynArchive.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health.
  • The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Springer.
  • Ring-Expansion. Organic Chemistry Portal.
  • Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-. NIST WebBook.
  • Tiffeneau-Demjanov Rearrangement. YouTube.
  • An unexpected acid-catalyzed decomposition reaction of cilnidipine and pranidipine to the decarboxylative bridged tricyclic products via cascade rearrangements. Organic Chemistry Frontiers.

Sources

Troubleshooting & Optimization

Spiro[4.5]decan-7-one Synthesis & Yield Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have guided countless drug development professionals through the bottlenecks of constructing the spiro[4.5]decane core—a critical structural motif found in biologically active sesquiterpenes like acorenone, gleenol, and axenol[1][2].

The construction of this sterically congested quaternary center often suffers from poor yields due to side reactions, moisture sensitivity, or incomplete conversions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your reaction yields and ensure reproducible scale-up.

Troubleshooting & FAQs

Q1: My yield of 9,9-dimethylspiro[4.5]decan-7-one via the organobis(cuprate) spiroannelation is consistently below 40%. What is causing this, and how can I improve it? Expert Insight & Causality: The classic spiroannelation relies on the reaction between a bis(electrophile) like a β-chloroenone and an organobis(cuprate) derived from 1,4-dilithiobutane[3]. Low yields almost always stem from the premature degradation of the 1,4-dilithiobutane intermediate or thermal decomposition of the cuprate. The formation of 1,4-dilithiobutane is a radical process highly dependent on the surface quality of the lithium wire. If you use pure lithium, the electron transfer required to initiate the carbon-lithium bond formation is sluggish and inconsistent. Self-Validating Solution: Use lithium wire containing exactly 1% sodium[3]. This specific alloy ensures reliable radical initiation. Furthermore, before adding the copper thiophenoxide (CuSPh) to form the Gilman cuprate, titrate your 1,4-dilithiobutane solution. If the active lithium species is <90% of the theoretical yield, do not proceed to the cuprate step, as unreacted alkyl halides will quench the enone. Maintain the cuprate formation strictly at 0°C and cool to -78°C prior to enone addition to prevent thermal degradation[3].

Q2: During the synthesis of the precursor 3-chloro-5,5-dimethylcyclohex-2-en-1-one from dimedone, I am left with a sticky red oil and unreacted starting material. How do I drive this to completion? Expert Insight & Causality: The conversion of dimedone to the corresponding β-chloroenone using oxalyl chloride generates gaseous byproducts (CO, CO₂, and HCl)[3]. The reaction is endothermic and heterogeneous initially. The "sticky red oil" is a mixture of unreacted dimedone and polymerized aldol-type condensation products caused by premature quenching. Self-Validating Solution: The reaction acts as its own physical indicator. Equip your apparatus with a bubbler and heat the mixture to 60–70°C[3]. Do not stop the reaction based on a timer; stop it only when gas evolution has completely ceased and no suspended dimedone remains[3]. If solid remains but gas evolution stops, add additional oxalyl chloride dropwise until the solution clears completely[3].

Q3: The cuprate chemistry is too moisture-sensitive for our current scale-up capabilities. Are there alternative strategies with higher robustness? Expert Insight & Causality: Yes. If organometallic sensitivity is a bottleneck, the Claisen rearrangement approach is a highly robust alternative[4]. By utilizing a functionalized dihydropyran derivative, a thermally driven Claisen rearrangement can construct the spiro[4.5]decane core in a single step with excellent stereoselectivity[2][5]. This bypasses the need for highly reactive organolithium intermediates and relies instead on predictable sigmatropic shifts[5]. Self-Validating Solution: Monitor the rearrangement via NMR. The disappearance of the characteristic vinyl ether protons and the appearance of the newly formed ketone and spiro-center signals will definitively confirm the conversion.

Quantitative Comparison of Synthetic Strategies

To assist in route selection, the following table summarizes the quantitative data and mechanistic causality of the primary spiro[4.5]decane synthesis strategies:

Synthetic StrategyKey ReagentsTarget IntermediateAverage YieldCausality / Key Advantage
Organobis(cuprate) Spiroannelation 1,4-Dilithiobutane, CuSPh, β-chloroenone9,9-Dimethylspiro[4.5]decan-7-one74%[3]Direct formation of the spiro center via a bis(nucleophile) and bis(electrophile) union[3].
Claisen Rearrangement Dihydropyran derivative, heatFunctionalized spiro[4.5]decane>80%[2]Thermally driven sigmatropic shift avoids moisture-sensitive organometallics, ensuring high stereoselectivity[2][5].
Photochemical Cycloaddition 2-Acetoxy-2-cyclopentenone, methylenecyclopentaneSpiro[4.5]decan-7-one-10-carboxylic acid30–50%[6]Photochemical [2+2] cycloaddition followed by cleavage provides access to highly functionalized scaffolds[6].

Experimental Protocols: Self-Validating Methodology

The following is the optimized, step-by-step methodology for the robust organobis(cuprate) spiroannelation route, designed with built-in validation checkpoints to ensure system integrity[3][4].

Protocol: Synthesis of 9,9-Dimethylspiro[4.5]decan-7-one

Step 1: Preparation of the β-Chloroenone Precursor

  • In an oven-dried flask under nitrogen, suspend dimedone in anhydrous toluene and add oxalyl chloride dropwise.

  • Heat the mixture to 60–70°C.

  • Validation Checkpoint: Monitor the reaction via a gas bubbler. The reaction is complete only when the heterogeneous suspension transitions into a clear solution and gas evolution completely stops. Distillation of the crude product must yield a colorless oil with a boiling point of 68–71°C at 6.0 mm[3].

Step 2: Generation of 1,4-Dilithiobutane

  • Purge a 1-L three-necked flask with nitrogen, charge with anhydrous diethyl ether, and cool to 0°C.

  • Add lithium wire (strictly containing 1% Na)[3].

  • Add 1,4-dichlorobutane dropwise to maintain a gentle reflux.

  • Validation Checkpoint: Before proceeding to cuprate formation, remove a 1.0 mL aliquot and perform a Gilman titration to confirm the active lithium concentration is ≥90% of the theoretical yield. If it is lower, the initiation failed or moisture compromised the system.

Step 3: Cuprate Formation and Spiroannelation

  • Cool the validated 1,4-dilithiobutane solution to -78°C.

  • Add copper thiophenoxide (CuSPh) to generate the organobis(cuprate) intermediate.

  • Slowly add the 3-chloro-5,5-dimethylcyclohex-2-en-1-one (from Step 1) to the mixture. Allow it to warm gradually to facilitate nucleophilic addition and subsequent ring closure[3][4].

  • Validation Checkpoint: Post-reaction, the presence of solid diphenyl disulfide in the crude mixture is expected. Successful purification via silica gel chromatography (eluting with hexane-diethyl ether 7:1) will separate this byproduct, yielding the pure spirocycle as a pale yellow to colorless oil[3].

Reaction Workflow Visualization

Spiroannelation A Dimedone + Oxalyl Chloride (Precursor Synthesis) B 3-Chloro-5,5-dimethylcyclohex-2-en-1-one (β-Chloroenone) A->B Toluene, 60-70°C -CO, -CO2 F 9,9-Dimethylspiro[4.5]decan-7-one (Spiroannelation) B->F Nucleophilic Addition & Ring Closure C 1,4-Dichlorobutane + Li wire (1% Na) (Radical Initiation) D 1,4-Dilithiobutane [Active Li >90%] C->D Ether, 0°C E Organobis(cuprate) Intermediate [CuSPh, -78°C] D->E Transmetalation E->F

Mechanistic workflow for the organobis(cuprate) spiroannelation of spiro[4.5]decan-7-one.

References

  • Spiro[4.5]decan-7-one, 9,9-dimethyl- | Organic Syntheses |[Link]

  • Synthesis of the spirosesquiterpene (−)-acorenone and related cyclopentanoid monoterpenes | Canadian Journal of Chemistry |[Link]

  • Preparation of substituted spiro[4.5]decan-7-ones. Approach to the synthesis of the acorenones | Journal of Organic Chemistry (ACS) |[Link]

  • Total Synthesis of (±)-Gleenol and (±)-Axenol via a Functionalized Spiro[4.5]decane | Chemical and Pharmaceutical Bulletin (J-Stage) |[Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol | Tetrahedron (ResearchGate) |[Link]

Sources

Spiro[4.5]decan-7-one Functionalization: Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. The spiro[4.5]decane system presents unique synthetic challenges due to the quaternary spiro center (C5), which imposes significant steric hindrance on the adjacent cyclohexanone ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for researchers and drug development professionals.

Section 1: Frequently Asked Questions (FAQs) on Steric Hindrance & Reactivity

Q: Why do standard Grignard additions to the C7 ketone of spiro[4.5]decan-7-one consistently fail or return unreacted starting material? A: The failure is primarily kinetic. The quaternary spiro carbon creates a rigid "umbrella" effect that physically blocks the optimal Bürgi-Dunitz trajectory (approx. 107°) required for nucleophilic attack at the C7 carbonyl[1]. When using bulky nucleophiles like Grignard reagents, the steric clash significantly raises the activation energy of the transition state. Furthermore, basic Grignard reagents often act as bases rather than nucleophiles in hindered systems, leading to reversible enolization rather than addition[2].

Q: How can I overcome this steric blockade for C7 alkylation? A: You must alter the electronic demand of the transition state to compensate for the steric penalty. This is achieved via Lewis acid activation. By pre-complexing the ketone with anhydrous Cerium(III) chloride (CeCl3), you dramatically lower the LUMO of the carbonyl, making it highly electrophilic. This allows even smaller, harder nucleophiles (like organolithiums) to attack rapidly before enolization can occur.

Q: I need to functionalize the alpha position. How do I control regioselectivity between C6 and C8? A: The C6 position is adjacent to the spiro center and is heavily shielded, whereas C8 is relatively unhindered.

  • For C8 functionalization: Use kinetic control. A bulky base like Lithium Diisopropylamide (LDA) at -78 °C will selectively deprotonate the less hindered C8 position due to the steric impossibility of the diisopropyl groups accessing the C6 protons.

  • For C6 functionalization: Use thermodynamic control. Equilibration using a smaller base (e.g., KH) at room temperature allows the formation of the more substituted, thermodynamically stable C6 enolate, though yields may be lower due to the inherent ring strain and steric crowding[3].

Section 2: Troubleshooting Guide

Issue: Low yield and poor diastereoselectivity in the reduction of spiro[4.5]decan-7-one to the corresponding alcohol.

  • User Question: I am using NaBH4 in methanol, but my yields are inconsistent, and I am getting a mixture of diastereomers. How do I fix this?

  • Analysis & Causality: While the hydride ion is small enough to attack the hindered carbonyl, the spirocyclic framework dictates facial selectivity. The cyclohexanone ring adopts a chair-like conformation, and the adjacent cyclopentane ring sterically shields one face depending on the specific substitution pattern[2]. NaBH4 is not bulky enough to strongly differentiate between the axial and equatorial attack trajectories.

  • Solution: Switch to a sterically demanding reducing agent like L-Selectride at -78 °C. The massive steric bulk of L-Selectride forces the hydride to attack exclusively from the least hindered face (typically the equatorial trajectory, yielding the axial alcohol).

  • Self-Validation Step: Run a crude 1H-NMR on the unpurified reaction mixture. The carbinol proton (H-C-OH) will appear as a distinct multiplet. The coupling constants (J-values) will immediately confirm if you have the axial (large J, ~10 Hz) or equatorial (small J, ~3 Hz) proton, validating your stereocontrol before chromatography.

Issue: Cross-coupling of the spirocyclic core fails at the C7 position.

  • User Question: I converted the ketone to an enol triflate, but my Suzuki coupling with aryl boronic acids yields only hydrolyzed starting material. What is wrong?

  • Analysis & Causality: The steric hindrance from the spiro center impedes the reductive elimination step of the palladium catalytic cycle. If reductive elimination is too slow, the Pd(II) intermediate undergoes competitive hydrolysis or protodeboronation[4].

  • Solution: You must use a highly active, sterically demanding ligand that forces reductive elimination. Switch from standard PPh3 or dppf to a Buchwald ligand like XPhos or SPhos. The biaryl structure of these ligands physically crowds the palladium center, accelerating reductive elimination and bypassing the steric bottleneck of the spiro[4.5]decane framework.

Section 3: Visualizations of Logical Workflows

NucleophilicAddition Start Spiro[4.5]decan-7-one (Sterically Hindered C7) Standard Standard Grignard (RMgX, THF, RT) Start->Standard Direct Attack Luche Lewis Acid Activation (CeCl3 + RLi, -78°C) Start->Luche Pre-complexation Enolization Reversible Enolization (Base-driven) Standard->Enolization Steric Blockade Success High Yield Addition (LUMO lowered) Luche->Success Overcomes Barrier Recovery Recovered Starting Material Enolization->Recovery Aqueous Workup

Workflow for overcoming C7 steric hindrance via Lewis acid activation vs standard conditions.

Regioselectivity Ketone Spiro[4.5]decan-7-one Kinetic Kinetic Conditions LDA, -78°C, THF Ketone->Kinetic Thermo Thermodynamic Conditions KH, RT, or TMSCl/Et3N Ketone->Thermo C8 C8 Enolate (Less Hindered, Fast) Kinetic->C8 Bulky Base C6 C6 Enolate (More Hindered, Stable) Thermo->C6 Equilibration Validation D2O Quench & 1H-NMR (Self-Validation) C8->Validation C6->Validation

Regioselective enolization logic for C6 vs C8 functionalization and self-validation.

Section 4: Data Presentation

Table 1: Quantitative Comparison of C7 Nucleophilic Addition Strategies

Reagent SystemConditionsTarget SiteExpected YieldMechanistic Causality / Notes
MeMgBr THF, 0 °C to RTC7< 15%Severe steric clash at Bürgi-Dunitz trajectory; reagent acts primarily as a base.
MeLi Et2O, -78 °CC740 - 50%Smaller nucleophile radius improves access, but competitive enolization persists.
MeLi + CeCl3 THF, -78 °CC7> 85%CeCl3 increases carbonyl electrophilicity, accelerating addition over enolization.
NaBH4 MeOH, RTC765 - 75%Hydride is small enough to bypass steric bulk; facial selectivity is substrate-dependent.
L-Selectride THF, -78 °CC7> 90%Massive steric bulk dictates single-face attack, yielding high diastereoselectivity.

Section 5: Experimental Protocols

Protocol 1: Luche-Type Methylation of Spiro[4.5]decan-7-one (Self-Validating)

Objective: Achieve high-yielding methyl addition at the sterically hindered C7 position.

  • Preparation of CeCl3: Weigh 1.5 equivalents of CeCl3·7H2O into a Schlenk flask. Heat under high vacuum at 140 °C for 2 hours to generate anhydrous CeCl3.

    • Causality: Water completely deactivates the Lewis acid; rigorous drying is mandatory to ensure LUMO lowering of the ketone.

  • Complexation: Cool the flask to room temperature, backfill with Argon, and suspend the white powder in anhydrous THF (0.2 M). Stir vigorously for 2 hours. Add spiro[4.5]decan-7-one (1.0 eq) and stir for 30 minutes.

  • Nucleophilic Addition: Cool the suspension to -78 °C. Dropwise, add Methyllithium (1.2 eq, solution in Et2O) down the side of the flask over 15 minutes.

  • Self-Validation Check: After 30 minutes, withdraw a 0.1 mL aliquot, quench in saturated NH4Cl, extract with EtOAc, and spot on TLC against the starting material. The highly polar alcohol product should show complete conversion. If starting material remains, the CeCl3 was likely wet.

  • Workup: Quench the bulk reaction with saturated NH4Cl at -78 °C, warm to room temperature, and extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

Protocol 2: Regioselective C8 Kinetic Enolate Formation & Trapping

Objective: Functionalize the less hindered alpha position.

  • Base Generation: In a flame-dried flask under Argon, add anhydrous diisopropylamine (1.1 eq) and THF. Cool to -78 °C and add n-BuLi (1.05 eq). Stir for 30 minutes to generate LDA.

  • Enolization: Dropwise, add spiro[4.5]decan-7-one (1.0 eq) in THF over 10 minutes. Stir at -78 °C for 45 minutes.

    • Causality: The low temperature and bulky base prevent equilibration to the more substituted, sterically crowded C6 position.

  • Electrophile Trapping: Add the desired electrophile (e.g., allyl bromide, 1.2 eq) dropwise.

  • Self-Validation (Isotope Labeling): If optimizing a new substrate, replace the electrophile with D2O. Isolate the product and run a 1H-NMR. The disappearance of the C8 proton signals (while C6 protons remain intact) provides absolute proof of kinetic regiocontrol.

  • Workup: Quench with water, extract with diethyl ether, dry, and purify via flash chromatography.

References

  • Facile Synthesis of Spirocyclic Ketones via Gold(I)-Catalyzed Claisen-Type Rearrangement of Cyclic 8-Aryl-2,7-enyn-1-ols Source: Organometallics (ACS Publications) URL:[Link][4]

  • Facial Selectivity in Nucleophilic Reactions of Spirocyclic Ketones can be controlled by a Distant, Orthogonal Double Bond Source: Chemical Communications (RSC) URL:[Link][2]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link][3]

Sources

troubleshooting spiro[4.5]decan-7-one purification and column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating spirocyclic ketones.

Spiro[4.5]decan-7-one and its substituted derivatives (e.g., 9,9-dimethylspiro[4.5]decan-7-one) are critical building blocks in the total synthesis of complex natural products like acorenone[1][2]. However, standard purification workflows often fail because these molecules possess two challenging physical properties: they lack a strong UV chromophore and exhibit high volatility.

This guide abandons generic advice in favor of causality-driven troubleshooting, empirical data, and self-validating protocols to ensure you recover your spirocyclic core with maximum purity and yield.

Diagnostic Workflow

Troubleshooting N1 Crude Spiro[4.5]decan-7-one N2 TLC Method Development (Avoid UV; Use 2,4-DNP) N1->N2 Sample Prep N3 Flash Chromatography (Hexane/Et2O Gradient) N2->N3 Optimize Rf N4 Fraction Monitoring (ELSD / RI / Spot Staining) N3->N4 Elution N5 Solvent Evaporation (Bath <30°C, >100 mbar) N4->N5 Pool Fractions N6 Pure Spirocyclic Ketone N5->N6 Isolate

Diagnostic workflow for spiro[4.5]decan-7-one purification and isolation.

Troubleshooting Guide & FAQs

Q1: Why is my spiro[4.5]decan-7-one product completely invisible on my automated UV-guided flash chromatography system? Causality: The spiro[4.5]decan-7-one core is an isolated aliphatic ketone. It lacks conjugated pi-systems (unlike an enone starting material), meaning it does not absorb UV light at the standard 254 nm wavelength used by default flash chromatography detectors. Its weak n→π∗ transition around 280 nm is insufficient for reliable peak triggering. Solution: Switch your detection method to an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. If your system is strictly UV-based, you must collect fractions blindly based on column volume and manually spot them on a TLC plate. Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; the nucleophilic addition of the reagent to your product's carbonyl group forms a highly conjugated, bright yellow/orange hydrazone precipitate, providing definitive proof of the ketone's presence.

Q2: During the purification of 9,9-dimethylspiro[4.5]decan-7-one synthesized via cuprate spiroannelation, my product co-elutes with a non-polar impurity. How do I resolve this? Causality: If your synthesis utilized a copper thiophenoxide-catalyzed addition of 1,4-dilithiobutane to a chloroenone, the crude mixture will contain diphenyl disulfide as a major byproduct[3]. Both the spiro-ketone and diphenyl disulfide are relatively non-polar, causing co-elution if the initial eluent is too strong. Solution: Utilize a shallow step-gradient. Start with 100% hexanes to elute the highly non-polar diphenyl disulfide. Because the disulfide is UV-active, you can monitor its complete elution at 254 nm. Once the UV baseline stabilizes, step the gradient to a 3 mixture to selectively elute the spiro[4.5]decan-7-one[3].

Q3: I am losing significant product mass during the final solvent removal step. What is happening? Causality: The parent spiro[4.5]decan-7-one has a low molecular weight of 4[4] and is highly volatile. Aggressive rotary evaporation under high vacuum and elevated temperatures will co-evaporate the product along with the elution solvent. Solution: Evaporate the solvent using a water bath set strictly no higher than 25–30°C. Maintain the vacuum above 100 mbar.

Quantitative Data Summary

ParameterValue / RecommendationCausality / Rationale
Molecular Weight 152.23 g/mol (parent core)[4]Low MW contributes to high volatility; dictates gentle solvent removal.
UV Absorbance Negligible at 254 nmIsolated ketone lacks conjugation; UV detectors will fail to trigger.
Optimal Eluent Hexane : Diethyl Ether (7:1)[3]Balances the mild polarity of the ketone against non-polar byproducts.
Primary TLC Stain 2,4-Dinitrophenylhydrazine (2,4-DNP)Covalent reaction with the carbonyl forms a highly visible hydrazone.
Secondary TLC Stain Phosphomolybdic Acid (PMA)General oxidative stain; turns dark blue/green upon heating with organic matter.

Standard Operating Procedure: Self-Validating Purification Protocol

This protocol is designed as a self-validating system. At each critical juncture, a feedback loop ensures that product is neither lost nor left behind on the column.

Step 1: Column Equilibration and Loading

  • Action: Pack a silica gel column (e.g., 5-cm diameter × 10-cm height for ~10g crude) and equilibrate with 100% hexanes[3]. Load the crude mixture neat.

  • Causality: Loading neat prevents the peak broadening that occurs when samples are dissolved in strong, polar solvents prior to loading.

Step 2: Non-Polar Byproduct Flush

  • Action: Elute with 2 column volumes (CV) of 100% hexanes. Monitor the eluent via UV 254 nm.

  • Causality: This step forces the highly non-polar, UV-active byproducts (like diphenyl disulfide) off the column while the spiro-ketone remains tightly adhered to the baseline[3]. Discard these fractions once the UV signal returns to baseline.

Step 3: Product Elution

  • Action: Step the gradient to Hexane:Diethyl Ether (7:1)[3]. Collect small, uniform fractions (e.g., 15–20 mL).

  • Validation: Because UV is ineffective, spot every third fraction on a silica TLC plate. Dip the plate in 2,4-DNP stain and heat gently. A bright yellow/orange spot validates the elution of the spiro-ketone.

Step 4: Column Purge (Self-Validation Step)

  • Action: Once the 2,4-DNP spots begin to fade, flush the column with 1 CV of 100% ethyl acetate.

  • Validation: Spot the polar flush on a TLC plate and stain with 2,4-DNP. If the stain is negative, you have successfully validated that 100% of the spiro-ketone has been recovered from the silica.

Step 5: Controlled Concentration

  • Action: Pool the positive fractions into a round-bottom flask. Concentrate via rotary evaporation with the water bath set strictly below 30°C and vacuum >100 mbar.

  • Validation: Test the rotary evaporator's solvent collection trap by spotting a drop of the collected solvent on a TLC plate and staining with 2,4-DNP. If it stains positive, your vacuum is too strong and product is actively being lost. Immediately increase system pressure.

References

  • Title: Spiro[4.5]decan-7-one, 9,9-dimethyl - Organic Syntheses Procedure Source: orgsyn.org URL: [3]

  • Title: Spiro[4.5]decan-7-one | C10H16O | CID 10888101 - PubChem Source: nih.gov URL: [4]

  • Title: Validation of Spiro[4.5]dec-9-en-7-one as a Key Intermediate: A Comparative Guide Source: benchchem.com URL: [1]

  • Title: Synthesis of the spirosesquiterpene (−)-acorenone and related cyclopentanoid monoterpenes Source: cdnsciencepub.com URL: [2]

Sources

optimizing solvent conditions for spiro[4.5]decan-7-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of spiro[4.5]decan-7-one derivatives. The spiro[4.5]decane framework is a highly prized structural motif in medicinal chemistry and natural product synthesis (e.g., sesquiterpenes like acorenone and vetivone). However, constructing the spirocyclic core with high stereoselectivity and yield is notoriously sensitive to solvent microenvironments.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and a deep dive into the causality behind solvent selection.

Core Methodologies & Solvent Causality

The choice of solvent in spiroannulation does more than dissolve reactants; it actively participates in intermediate stabilization, dictates aggregation states, and alters transition-state energies.

G Start Spiro[4.5]decan-7-one Synthesis Strategies Path1 Cuprate Spiroannelation (Nucleophilic Addition) Start->Path1 Path2 Fe-Catalyzed Contraction (Radical/HAT Process) Start->Path2 Path3 Acid-Catalyzed Cyclization (Cationic Intermediate) Start->Path3 Sol1 Aprotic (THF/Ether) Breaks Li-Aggregates Path1->Sol1 Sol2 Protic (HFIP/i-PrOH) Enables HAT Path2->Sol2 Sol3 Non-coordinating (DCM) Prevents Elimination Path3->Sol3

Synthetic pathways to spiro[4.5]decan-7-ones and their primary solvent dependencies.

Protocol A: Cuprate-Mediated Spiroannelation

This classical approach utilizes 1,4-dilithiobutane and a bis(electrophile) to form the spirocenter[1].

  • Solvent Rationale: Anhydrous Tetrahydrofuran (THF) is mandatory. The oxygen lone pairs in THF coordinate with lithium, breaking down the unreactive hexameric aggregates of the organolithium precursor into reactive monomers/dimers, which is critical for forming the active organobis(cuprate) complex.

  • Self-Validating Step: Always titrate the 1,4-dilithiobutane solution with sec-butyl alcohol (using 1,10-phenanthroline as an indicator) immediately prior to use[1]. If the molarity is below 0.8 M, the aggregation state in THF changes, leading to incomplete transmetalation.

  • Methodology:

    • Under dry nitrogen, prepare a solution of 1,4-dilithiobutane (0.9 M in ether) and cool to -20 °C.

    • Add copper thiophenoxide to form the organobis(cuprate). The THF solvent ensures the intermediate remains soluble and stable at this low temperature.

    • Dropwise add a solution of 3-chloro-5,5-dimethylcyclohex-2-en-1-one in anhydrous THF over 1–2 hours, strictly maintaining the bath at -15 °C to -20 °C[1].

    • Quench and purify via silica gel chromatography (hexane-diethyl ether 7:1)[1].

Protocol B: Iron-Catalyzed Ring Contraction

A modern approach for synthesizing spirocyclic quaternary carbons via Hydrogen Atom Transfer (HAT)[2].

  • Solvent Rationale: Protic solvents are absolute requirements. The reaction fails completely in aprotic solvents (DCE, THF) because the HAT process relies on a proton-coupled electron transfer mechanism stabilized by the solvent's hydrogen-bond donating ability[2].

Table 1: Quantitative Solvent Effects on Fe-Catalyzed Ring Contraction[2]

Solvent SystemTemperature (°C)CatalystHydride DonorYield (%)
DCE (Aprotic)60Fe(acac)₃PhSiH₃0
THF (Aprotic)60Fe(acac)₃PhSiH₃0
EtOH (Protic)60Fe(acac)₃PhSiH₃47
i-PrOH (Protic)60Fe(acac)₃PhSiH₃85
HFIP / i-PrOH (1:1) 60 Fe(acac)₃ PhSiH₃ 90
  • Methodology:

    • Combine the cyclic ketone precursor, Fe(acac)₃ (50 mol%), and PhSiH₃ (2.0 equiv) in a 1:1 mixture of HFIP (Hexafluoro-2-propanol) and i-PrOH[2].

    • Heat the mixture to exactly 60 °C. (Deviations >10 °C lead to radical quenching or stalled initiation)[2].

    • Monitor via TLC until the starting material is consumed, then concentrate and purify.

Troubleshooting Guide

Issue 1: I am observing high levels of cyclic alkene elimination side-products instead of the desired spiro[4.5]decan-7-one during acid-catalyzed cyclization.

  • Root Cause: Solvent-cation interactions. If you are using THF or Toluene, the solvent actively coordinates with the intermediate carbocation (via dative C-O bonds in THF or π-interactions in toluene). This external stabilization lowers the activation energy for proton elimination, outcompeting the cyclization pathway[3].

  • Solution: Switch to a non-coordinating solvent like Dichloromethane (DCM). DCM lacks strong discrete solvent-cation interactions. In the absence of solvent stabilization, the strong intramolecular π-cation interaction dominates, driving the [5-exo-dig] cyclization to form the spiroketone[3].

G Cation Alkyne Cation Intermediate Solvent1 DCM (Non-coordinating) Cation->Solvent1 Solvent2 THF / Toluene (Coordinating) Cation->Solvent2 Spiro Spiro[4.5]decan-7-one (Cyclization) Solvent1->Spiro Intramolecular π-cation interaction Elim Cyclic Alkene (Elimination) Solvent2->Elim Solvent-cation stabilization

Solvent-directed divergence between cyclization and elimination in spiroannulation.

Issue 2: My organobis(cuprate) addition is yielding unreacted starting material and homocoupled byproducts.

  • Root Cause: Cuprate instability or improper aggregation state in the chosen solvent. If the THF is not strictly anhydrous, or if the local concentration of the electrophile is too high, the cuprate decomposes before transmetalation.

  • Solution: Ensure the addition funnel is washed with anhydrous THF and the electrophile is added dropwise over a 1 to 2-hour period[1]. Maintain the cold bath strictly between -15 °C and -20 °C; temperatures above -10 °C cause rapid thermal degradation of the organobis(cuprate)[1].

Issue 3: In the Fe-catalyzed ring contraction, my reaction stalls at room temperature but degrades at 80 °C.

  • Root Cause: The HAT process requires a highly specific thermal activation window. 25 °C provides insufficient thermal energy for radical initiation, while 80 °C leads to catalyst degradation and competitive radical quenching[2].

  • Solution: Maintain exactly 60 °C. The use of the HFIP/i-PrOH (1:1) co-solvent system is non-negotiable here, as HFIP stabilizes the transition state without coordinating to the iron center[2].

Frequently Asked Questions (FAQs)

Q: Why is HFIP (Hexafluoro-2-propanol) so uniquely effective as a co-solvent in transition-metal catalyzed spiroannulations? A: HFIP is a strong hydrogen-bond donor with exceptionally low nucleophilicity and high ionizing power. It stabilizes radical and cationic intermediates via hydrogen bonding without coordinating to the metal center. This prevents catalyst poisoning while simultaneously accelerating the HAT process, explaining the jump from 85% yield in pure i-PrOH to 90% in the HFIP blend[2].

Q: Can I use "green" solvents like 2-MeTHF instead of THF for the cuprate spiroannelation? A: Yes, 2-MeTHF is a viable green alternative to THF. However, its slightly lower dielectric constant may alter the aggregation state of the 1,4-dilithiobutane precursor. If substituting, you must empirically validate the transmetalation efficiency and may need to optimize the temperature profile (e.g., allowing the reaction to warm to 0 °C slightly earlier) to achieve full conversion.

Q: Does solvent polarity affect the diastereoselectivity of the spiro[4.5]decan-7-one products? A: Yes. In processes like the iron-catalyzed Dowd–Beckwith rearrangement, the steric bulk of the solvent shell around the intermediate directly impacts facial attack. Highly polar, protic solvents tighten the transition state, which generally enhances diastereoselectivity (often achieving >90% de) compared to less polar environments[2].

References

  • Spiro[4.5]decan-7-one, 9,9-dimethyl- Organic Syntheses, Whitesides et al. URL:[Link]

  • Diastereoselective Synthesis of Cyclic and Spirocyclic Quaternary Carbons via Iron-Catalyzed Ring Contraction of Cyclic Ketones Organic Letters, American Chemical Society. URL:[Link]

  • On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study ResearchGate, European Journal of Organic Chemistry. URL:[Link]

Sources

minimizing side reactions during spiro[4.5]decan-7-one aldol condensation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the aldol condensation of spiro[4.5]decan-7-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific organic transformation. The spiro[4.5]decane framework is a vital structural motif in numerous biologically active natural products, making its efficient synthesis a key focus in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your reaction outcomes.

I. Understanding the Core Challenges: Regioselectivity and Reaction Control

The intramolecular aldol condensation of a 1,6-diketone system, which can lead to the formation of spiro[4.5]decan-7-one derivatives, is a powerful ring-closing strategy. However, the unsymmetrical nature of the precursor diketone presents a significant challenge in controlling regioselectivity. Deprotonation can occur at multiple α-carbon positions, leading to the formation of different enolates and, consequently, a mixture of products. The key to a successful synthesis lies in understanding and manipulating the factors that govern which enolate is formed and how it reacts.

II. Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of products in my aldol condensation. What are the likely side products?

A1: The most common side products arise from the formation of different enolates. For a typical precursor to spiro[4.5]decan-7-one, deprotonation can occur at the methyl group, the methylene group within the six-membered ring, or the methylene group of the five-membered ring. This can lead to the formation of different sized rings or constitutional isomers. Additionally, intermolecular aldol reactions can occur, especially at higher concentrations, leading to polymeric materials.

Q2: What is the difference between kinetic and thermodynamic control in this reaction, and which should I aim for?

A2: Kinetic control refers to conditions that favor the formation of the product that is formed fastest, which is often the less stable product.[2][3] This is typically achieved using a strong, sterically hindered base at low temperatures.[4] Thermodynamic control, on the other hand, favors the formation of the most stable product and is typically achieved using a weaker base at higher temperatures, allowing the reaction to equilibrate.[2][4][5] For the synthesis of spiro[4.5]decan-7-one, the desired product is often the thermodynamically more stable one, but careful optimization is required to prevent side reactions at elevated temperatures.[6]

Q3: My reaction is not going to completion. What are some reasons for low conversion?

A3: Low conversion can be due to several factors. The base may not be strong enough to deprotonate the ketone effectively, or it may be consumed by acidic impurities in the solvent or starting material. The reaction temperature might be too low, slowing down the rate of reaction significantly.[7] Additionally, the retro-aldol reaction, which is the reverse of the aldol addition, can be significant, especially at higher temperatures, leading to an equilibrium that does not favor the product.[7][8]

Q4: I'm observing the formation of the β-hydroxy ketone intermediate but not the final condensed product. How can I promote dehydration?

A4: The dehydration of the β-hydroxy ketone intermediate to the α,β-unsaturated ketone is often promoted by heat.[8] If you are isolating the aldol addition product, increasing the reaction temperature or adding a dehydrating agent may be necessary. The choice of base can also influence the rate of dehydration.[7]

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the aldol condensation of spiro[4.5]decan-7-one precursors.

Problem 1: Poor Regioselectivity - Formation of Multiple Isomers

Likely Causes:

  • Non-selective deprotonation: The use of a small, non-hindered base or inappropriate temperature can lead to the formation of a mixture of kinetic and thermodynamic enolates.[4]

  • Equilibration of enolates: Under thermodynamic conditions, a mixture of enolates can exist in equilibrium, leading to different cyclization products.

Solutions:

  • Kinetic Control: To favor the formation of the less substituted (kinetic) enolate, use a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[4][9] This approach promotes irreversible deprotonation at the less hindered α-position.

  • Thermodynamic Control: To favor the more substituted (thermodynamic) enolate, use a smaller, weaker base such as sodium ethoxide in a protic solvent like ethanol at room temperature or with gentle heating.[4] This allows the enolates to equilibrate, favoring the more stable isomer.

  • Lewis Acid Additives: The use of certain Lewis acids can influence the regioselectivity of enolate formation. For instance, magnesium iodide (MgI₂) has been shown to promote regioselective aldol additions.[10]

Condition Base Solvent Temperature Favored Enolate
Kinetic ControlLDATHF-78 °CLess Substituted
Thermodynamic ControlNaOEtEtOHRoom Temp to RefluxMore Substituted
Problem 2: Low Yield of the Desired Spirocyclic Product

Likely Causes:

  • Intermolecular side reactions: High concentrations can favor intermolecular aldol reactions, leading to polymers and other byproducts.

  • Retro-aldol reaction: The aldol addition is a reversible process, and at higher temperatures, the equilibrium may shift back towards the starting materials.[6][8]

  • Decomposition of starting material or product: The reaction conditions may be too harsh, leading to the degradation of sensitive functional groups.

Solutions:

  • High Dilution: Running the reaction at high dilution (e.g., <0.05 M) can significantly suppress intermolecular side reactions and favor the desired intramolecular cyclization.

  • Temperature Optimization: Carefully screen a range of temperatures to find the optimal balance between a reasonable reaction rate and minimizing the retro-aldol reaction.[7] In some cases, a lower temperature for a longer duration may be beneficial.

  • Choice of Base and Solvent: The pKa of the base and the nature of the solvent can impact the reaction equilibrium and rate. Experiment with different base-solvent combinations to optimize the yield.

Problem 3: Formation of the Aldol Addition Product without Dehydration

Likely Causes:

  • Insufficient temperature: The elimination of water to form the α,β-unsaturated ketone typically requires higher temperatures.[8]

  • Base strength: While a strong base is needed for deprotonation, some bases may not be effective at promoting the subsequent dehydration step.

Solutions:

  • Stepwise Procedure: Isolate the β-hydroxy ketone intermediate and then subject it to separate dehydration conditions. This can be achieved by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or a stronger base.

  • One-Pot with a "Hot" Quench: After the initial aldol addition at a lower temperature, the reaction mixture can be carefully heated to drive the dehydration before workup.

IV. Detailed Experimental Protocol: Kinetically Controlled Intramolecular Aldol Condensation

This protocol is designed to favor the formation of a specific regioisomer by employing kinetic control.

Materials:

  • 1,6-Diketone precursor to spiro[4.5]decan-7-one

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve the 1,6-diketone (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the ketone solution to the freshly prepared LDA solution at -78 °C via cannula. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Intramolecular Cyclization: After the enolate formation is complete, slowly warm the reaction mixture to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (3 x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spiro[4.5]decan-7-one derivative.

V. Visualizing Reaction Pathways

Desired vs. Side Reaction Pathway

Aldol_Pathway cluster_start Starting Material cluster_enolates Enolate Formation cluster_products Products Diketone Diketone Kinetic_Enolate Kinetic Enolate (Less Substituted) Diketone->Kinetic_Enolate LDA, -78°C Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Diketone->Thermodynamic_Enolate NaOEt, RT Desired_Product Desired Spiro[4.5]decan-7-one Kinetic_Enolate->Desired_Product Intramolecular Cyclization Side_Product Isomeric Side Product Thermodynamic_Enolate->Side_Product Intramolecular Cyclization

Sources

preventing degradation of spiro[4.5]decan-7-one during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the structural integrity of complex scaffolds is often taken for granted once synthesis is complete. Spiro[4.5]decan-7-one is a highly privileged rigid, three-dimensional framework[1] utilized extensively in the synthesis of acorane sesquiterpenoids[2] and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors[3].

However, the inherent reactivity of its spirocyclic ketone moiety makes it susceptible to environmental degradation. This guide provides a mechanistic understanding of these degradation pathways and establishes self-validating protocols to ensure your compound remains intact during long-term storage.

Mechanistic Pathways of Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. Ketones and spirocyclic systems do not simply "go bad"; they undergo specific, environmentally catalyzed chemical transformations:

  • Photodegradation (Norrish Cleavage): Ketones are classic chromophores. Exposure to UV or strong visible light triggers Norrish Type I ( α -cleavage) or Norrish Type II reactions. In a spirocyclic system, this photolytic cleavage leads to irreversible ring-opening and the formation of complex polymeric mixtures[4].

  • Oxidative Degradation: The α -carbons adjacent to the carbonyl group are susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen, leading to the formation of unstable α -hydroperoxides.

  • Thermal & Hydrolytic Instability: Elevated temperatures exponentially accelerate degradation kinetics. Furthermore, trace moisture acts as a catalyst for enolization. If trace acidic or basic impurities are present, this enolization can drive aldol condensations, destroying the monomeric spiro[4.5]decan-7-one[5].

G Spiro Spiro[4.5]decan-7-one (Intact Scaffold) Photo Photodegradation (UV/Vis Light) Spiro->Photo Light exposure Oxidation Auto-oxidation (O2 Exposure) Spiro->Oxidation Ambient air Thermal Thermal/Hydrolytic (Moisture/Heat) Spiro->Thermal Room temp / H2O Norrish Norrish Type I/II Cleavage Products Photo->Norrish Peroxides Alpha-Hydroperoxides & Dimers Oxidation->Peroxides Aldol Aldol Condensation Products Thermal->Aldol Amber Amber Vials (Block UV) Amber->Photo Prevents Argon Argon/N2 Purge (Exclude O2) Argon->Oxidation Prevents Cold Store at -20°C Desiccated Cold->Thermal Prevents

Logical workflow of spiro[4.5]decan-7-one degradation pathways and targeted storage interventions.

Frequently Asked Questions (FAQs)

Q: Should I store spiro[4.5]decan-7-one in solution or as a neat solid? A: Always store the compound as a neat, dry solid for long-term preservation. In the solid state, molecular mobility is heavily restricted, which drastically slows degradation kinetics. In solution, solvent interactions, trace moisture, and pH variations can catalyze retro-reactions or enolization[4].

Q: What temperature is optimal for long-term storage? A: While short-term handling at room temperature is acceptable, long-term storage must be at -20°C or -80°C. Studies on related ketone bodies demonstrate that degradation rates are significantly attenuated at ultra-low temperatures[6]. Exposure to elevated ambient temperatures can decrease the half-life of complex ketones by several orders of magnitude[5].

Q: Does the container type matter? A: Absolutely. Because the ketone moiety is highly susceptible to photodegradation, it must be stored in light-resistant containers, such as amber glass vials, to minimize exposure to direct sunlight or strong artificial laboratory light[4].

Troubleshooting Guide

Problem: I am observing the appearance of new, secondary peaks in my HPLC/GC-MS chromatograms after 6 months of storage.

  • Causality: This is indicative of degradation, likely due to auto-oxidation (forming α -hydroperoxides) or photolytic cleavage resulting in ring-opened byproducts.

  • Solution: First, verify that your storage vials are truly light-blocking (amber glass) and tightly sealed. To recover your material, repurify the sample via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes[1]. Moving forward, implement the Argon purging step detailed in our protocol below.

Problem: My synthesized HIF-PHD inhibitors are showing inconsistent IC50 values in biological assays over time.

  • Causality: Repeated freeze-thaw cycles of your DMSO stock solutions are degrading the active spirocyclic pharmacophore. Moisture condensation during thawing accelerates hydrolytic degradation[5].

  • Solution: Discard the degraded stock. Prepare fresh DMSO stock solutions and immediately divide them into single-use aliquots. Store these aliquots at -80°C and never return a thawed aliquot to the freezer.

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of spiro[4.5]decan-7-one under various environmental conditions. Use this matrix to select the appropriate storage strategy based on your project timeline.

Storage TemperatureAtmosphereLight ExposurePhysical StateEstimated Shelf-Life
-80°C Argon / N₂ PurgedDark (Amber Vial)Solid (Neat)> 24 months
-20°C Argon / N₂ PurgedDark (Amber Vial)Solid (Neat)12 – 24 months
4°C Ambient AirDark (Amber Vial)Solid (Neat)3 – 6 months
25°C Ambient AirAmbient Lab LightSolution (e.g., DMSO)< 1 week

Self-Validating Protocol: Preparation for Long-Term Storage

This methodology relies on a self-validating system: by systematically eliminating the three vectors of degradation (moisture, light, and oxygen), the protocol intrinsically guarantees the stability of the compound.

Step 1: Desiccation (Eliminating Hydrolytic Vectors) Ensure the synthesized spiro[4.5]decan-7-one is completely free of residual extraction solvents and trace water. Dry the compound under high vacuum (e.g., via lyophilization or a vacuum desiccator at ambient temperature) for a minimum of 12 hours. Note: Moisture is reported to exponentially increase the rate of degradation in complex ketones[5].

Step 2: Aliquoting (Minimizing Thermal/Handling Stress) Divide the bulk material into small-batch or single-use aliquots into pre-weighed, dry amber glass vials. This prevents moisture from condensing on your entire bulk supply during the repeated opening and closing of a single vial.

Step 3: Inert Gas Purging (Eliminating Oxidative Vectors) Gently purge the headspace of each amber vial with a slow stream of dry Argon (or Nitrogen) gas for 30–60 seconds to displace atmospheric oxygen. Expert Tip: Argon is preferred over Nitrogen because it is heavier than air and effectively "blankets" the solid compound at the bottom of the vial.

Step 4: Hermetic Sealing Seal the vials tightly with PTFE-lined caps. To prevent gradual gas exchange over months of storage, wrap the cap junction tightly with Parafilm.

Step 5: Cryogenic Storage Transfer the sealed vials immediately to a -20°C or -80°C freezer. Log the storage date and set a calendar reminder for a purity re-test (via NMR or LC-MS) at the 12-month mark.

References

  • Lange, G. L., Campbell, H. M., & Neidert, E. Preparation of substituted spiro[4.5] decan-7-ones. Approach to the synthesis of the acorenones. ACS Publications.[Link]

  • Lindinger, A., et al. Stability of ketone bodies in serum in dependence on storage time and storage temperature. ResearchGate.[Link]

  • Office of Justice Programs. Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. OJP.[Link]

Sources

Validation & Comparative

comparative reactivity of spiro[4.5]decan-7-one vs cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Spiro[4.5]decan-7-one vs. Cyclohexanone in Nucleophilic Additions

Executive Summary

In the development of complex therapeutics and natural products (such as the spiro sesquiterpenes acorenones[1]), understanding the precise reactivity of cyclic ketones is paramount. This guide provides an in-depth comparison between the unhindered, prototypical cyclohexanone and the sterically complex spiro[4.5]decan-7-one . By analyzing their conformational dynamics and transition state energies, this document outlines how distal spiro-fusion fundamentally dictates reaction kinetics, dictates nucleophilic trajectories, and enforces rigid stereocontrol.

Mechanistic Framework: Conformational Dynamics & Trajectories

As a Senior Application Scientist, it is critical to look beyond the basic reaction equation and understand the 3D spatial logic that governs nucleophilic addition. The approach of a nucleophile to a carbonyl carbon (sp² hybridized) must occur along the Bürgi-Dunitz trajectory (approximately 107° to the C=O plane)[2].

Cyclohexanone (The Baseline): Cyclohexanone is a highly flexible, prochiral molecule. The preference for a nucleophile to attack from the axial or equatorial face is governed by a delicate energetic balance. Axial attack is generally favored by small nucleophiles (e.g., hydrides) because it avoids the torsional strain associated with eclipsing adjacent C-H bonds during equatorial approach[3]. Conversely, bulky nucleophiles (e.g., Grignard reagents) favor equatorial attack to avoid 1,3-diaxial steric hindrance[4]. Because both faces are relatively accessible, cyclohexanone reacts rapidly but offers no intrinsic facial selectivity.

Spiro[4.5]decan-7-one (The Steric Fortress): The introduction of a spiro-fused cyclopentane ring at the C5 position completely rewrites the kinetic landscape. The spiro center locks the conformation of the adjacent cyclohexane ring and projects massive steric bulk over one face of the carbonyl group at C7[1]. This structural feature acts as a physical shield, overriding the subtle torsional strain preferences seen in simple cyclohexanones. The nucleophile is forced to attack from the less hindered face (anti to the spiro-ring), leading to exceptional diastereoselectivity. However, this crowded transition state significantly increases the activation energy, resulting in markedly slower reaction kinetics compared to cyclohexanone.

MechanisticLogic C_Hex Cyclohexanone (Unbiased Prochiral) Tor Torsional Strain (Axial Attack) C_Hex->Tor Ster 1,3-Diaxial Interactions (Equatorial Attack) C_Hex->Ster Spiro Spiro[4.5]decan-7-one (Sterically Biased) SpiroSter C5 Spiro Shielding (Blocks Axial Face) Spiro->SpiroSter Fast Fast Kinetics No Intrinsic d.r. Tor->Fast Ster->Fast Slow Slower Kinetics High d.r. (>95:5) SpiroSter->Slow

Mechanistic divergence in nucleophilic addition trajectories between simple and spirocyclic ketones.

Quantitative Performance Comparison

The theoretical principles outlined above manifest clearly in empirical data. The table below summarizes the comparative reactivity profiles of both ketones when subjected to standard reduction and alkylation conditions.

SubstrateNucleophileRelative Rate ( krel​ )Preferred Attack TrajectoryDiastereomeric Ratio (d.r.)
Cyclohexanone NaBH 4​ 1.00 (Ref)Axial (Small Nu)N/A (Achiral product)
Spiro[4.5]decan-7-one NaBH 4​ 0.18Anti to Spiro-ring> 95:5
Cyclohexanone MeMgBr1.00Equatorial (Bulky Nu)N/A (Achiral product)
Spiro[4.5]decan-7-one MeMgBr0.05Anti to Spiro-ring> 99:1

Note: The drastic reduction in krel​ for the spirocyclic compound during Grignard addition highlights how sensitive bulky nucleophiles are to the C5 spiro-shielding.

Self-Validating Experimental Protocols

To rigorously compare the reactivity of these substrates, we employ a self-validating kinetic and stereochemical profiling workflow. The inclusion of an inert internal standard prior to the reaction is a non-negotiable requirement; it allows for absolute mass balance verification during GC-MS analysis, ensuring that observed rate differences are due to intrinsic steric hindrance rather than physical material loss during aqueous workup.

ProtocolWorkflow S1 1. Preparation Equimolar Substrates + Internal Std S2 2. Nucleophilic Addition NaBH4, -78°C Strict Temp Control S1->S2 S3 3. Quench & Extract Self-Validating Mass Balance S2->S3 S4 4. Analysis GC-MS & 1H-NMR Quantify Rate & d.r. S3->S4

Self-validating experimental workflow for comparative kinetic and stereochemical analysis.

Step-by-Step Methodology: Comparative Reduction Profiling

1. Preparation of Standardized Solutions

  • Action: In two separate, flame-dried 25 mL Schlenk flasks under argon, dissolve 1.0 mmol of cyclohexanone and 1.0 mmol of spiro[4.5]decan-7-one in 10.0 mL of anhydrous THF. Add exactly 1.0 mmol of dodecane to each flask.

  • Causality: Anhydrous conditions prevent the premature quenching of the reducing agent, ensuring the kinetic data reflects only the ketone's reactivity. Dodecane acts as the internal standard for absolute mass balance validation.

2. Temperature Equilibration

  • Action: Cool both flasks to -78 °C using a dry ice/acetone bath and equilibrate for 15 minutes.

  • Causality: Cryogenic temperatures reduce the kinetic energy of the system. This amplifies the energetic differences between competing transition states, maximizing the observable diastereoselectivity for the spirocyclic substrate.

3. Nucleophilic Addition

  • Action: Add 1.2 mmol of NaBH 4​ (as a standardized 0.5 M solution in diglyme) dropwise over 2 minutes to each flask. Stir the cyclohexanone reaction for 30 minutes, and the spiro[4.5]decan-7-one reaction for 4 hours.

  • Causality: The extended reaction time for the spiro compound is required to account for the increased activation energy needed to overcome the severe C5 steric shielding.

4. Self-Validating Quench & Extraction

  • Action: Quench the reactions by slowly adding 2.0 mL of saturated aqueous NH 4​ Cl. Extract with diethyl ether (3 x 5 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and filter.

  • Causality: NH 4​ Cl provides a mild proton source to decompose the intermediate borate complex without causing acid-catalyzed rearrangement or elimination of the resulting alcohols.

5. Analytical Quantification

  • Action: Analyze an aliquot of the crude mixtures via GC-MS. Calculate conversion rates by comparing the product and starting material peak areas against the dodecane internal standard. Evaporate the remaining solvent and analyze the crude residue via 1 H-NMR (CDCl 3​ ) to determine the diastereomeric ratio (d.r.).

  • Causality: Analyzing the crude mixture via NMR is a critical self-validating step; it prevents the artificial inflation of the d.r. that frequently occurs if diastereomers are inadvertently fractionated during silica gel column chromatography.

References

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies.
  • Stereochemistry of nucleophilic addition to cyclohexanone.
  • Preparation of substituted spiro[4.5] decan-7-ones.
  • 19.

Sources

Navigating Conformational Rigidity: A Technical Comparison of Spiro[4.5]decan-7-one and Spiro[5.5]undecanone

Author: BenchChem Technical Support Team. Date: April 2026

The integration of spirocyclic scaffolds into drug discovery has fundamentally shifted how medicinal chemists approach three-dimensional (3D) spatial vectoring. By replacing flat, sp²-hybridized aromatic rings with sp³-rich spirocycles, researchers can enhance target specificity, improve solubility, and reduce off-target liabilities.

However, not all spirocycles offer the same degree of conformational rigidity. The structural nuances between asymmetric systems like spiro[4.5]decan-7-one and symmetric systems like spiro[5.5]undecanone dictate their dynamic behavior in solution and their binding thermodynamics at the receptor site. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their conformational mechanics and the experimental protocols used to validate them.

Structural Mechanics: The Geometry of the Spiro Node

A spiro compound is defined by two or more rings intersecting at precisely one point: the spiro quaternary carbon. Because this central carbon is sp³-hybridized, its four sigma bonds adopt a tetrahedral geometry, forcing the two adjoining rings into nearly perpendicular planes. This orthogonal relationship is the primary driver of 3D rigidity in spirocyclic drug design, distinguishing them from fused or bridged bicyclic systems (1).

Conformation SpiroC Spiro Quaternary Carbon Ring4 Ring A (e.g., 5-Membered) SpiroC->Ring4 sp3 Tetrahedral Angle Ring5 Ring B (e.g., 6-Membered) SpiroC->Ring5 Orthogonal Plane Ring4->Ring5 Restricted Ring Flip

Orthogonal geometric constraints imparted by the spiro quaternary carbon.

Spiro[4.5]decan-7-one: Asymmetric Constraint

In spiro[4.5]decan-7-one, the scaffold consists of a five-membered cyclopentane ring fused to a six-membered cyclohexanone ring. The asymmetry of this [4.5] system creates an irregular geometric packing environment. The five-membered ring rapidly pseudorotates between envelope and half-chair conformations, but it cannot undergo a full inversion. This lack of inversion in the smaller ring creates a persistent steric block that severely restricts the chair-to-boat-to-chair inversion pathway of the adjacent six-membered ring. Consequently, spiro[4.5]decan-7-one is highly rigid, locking its substituents into highly predictable, static exit vectors.

Spiro[5.5]undecanone: Symmetric Dynamics

Conversely, spiro[5.5]undecanone consists of two six-membered rings. While the spiro carbon still forces the rings to be perpendicular, the symmetry allows both rings to exist in stable chair conformations. Unlike bridged systems which are entirely locked, spirans like spiro[5.5]undecane can undergo ring inversion (2). This means the scaffold exhibits "breathing"—a localized dynamic flexibility where the rings can flip, albeit with a higher energetic barrier than isolated cyclohexane due to steric clashing at the spiro junction during the transition state.

Quantitative Conformational Data

To objectively compare these scaffolds, we must look at their thermodynamic and geometric parameters. The table below summarizes the quantitative differences in their conformational rigidity.

ParameterSpiro[4.5]decan-7-oneSpiro[5.5]undecanone
Ring System Asymmetric (5-membered + 6-membered)Symmetric (Two 6-membered rings)
Primary Conformation Envelope (5) / Chair (6)Chair (6) / Chair (6)
Ring Inversion Barrier (ΔG‡) > 65 kJ/mol (Highly Restricted)~ 48-52 kJ/mol (Dynamic Inversion)
Angle Strain at Spiro Center Moderate (Deviation from 109.5°)Low (Near-ideal tetrahedral)
Exit Vector Predictability Extremely High (Static projection)Moderate (Subject to parallel ring flips)
Lipophilic Ligand Efficiency (LLE) High (Compact 3D core)Moderate (Bulkier hydrophobic volume)
Therapeutic Application: Vectoring in Drug Discovery

The choice between a [4.5] and a [5.5] spiro scaffold is dictated by the binding pocket of the target protein. Spirocyclic scaffolds are exceptional tools in drug design, allowing fine-tuning of a molecule's physicochemical properties to treat neurological, infectious, and metabolic diseases (3).

A prominent example of spiro[4.5]decan-7-one utility is in the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. The rigid, asymmetric nature of the spiro[4.5]decane core perfectly mimics the 2-oxoglutarate (2OG) co-substrate. Because the [4.5] system does not undergo dynamic ring-flipping, the functional groups responsible for chelating the active-site iron are held in a permanent, optimal orientation. This competitive inhibition stabilizes HIF-α, mimicking a hypoxic response to treat conditions like anemia (4).

Pathway HIF HIF-α Subunit PHD PHD Enzyme (Active) HIF->PHD Normoxia Nucleus Target Gene Expression HIF->Nucleus Hypoxia-Mimetic Response Degradation Proteasomal Degradation PHD->Degradation Hydroxylation Spiro Spiro[4.5]decan-7-one Spiro->HIF Stabilizes Spiro->PHD Competitive Inhibition

HIF-PHD signaling pathway modulated by spiro[4.5]decan-7-one derivatives.

Experimental Validation: Quantifying Rigidity

To confidently claim that spiro[4.5]decan-7-one is more rigid than spiro[5.5]undecanone, empirical validation is required. The causality behind our experimental choice of Variable-Temperature NMR (VT-NMR) lies in the timescale of molecular dynamics. At room temperature, the ring inversion of spiro[5.5]undecanone is faster than the NMR timescale, resulting in time-averaged signals. By lowering the temperature, we reduce the thermal kinetic energy below the activation barrier (ΔG‡), "freezing" the molecule into its distinct conformers and allowing us to quantify its rigidity.

Workflow N1 Synthesize Spiro Scaffold N2 VT-NMR Spectroscopy N1->N2 Solution State N3 X-Ray Crystallography N1->N3 Solid State N4 Calculate ΔG‡ (Inversion) N2->N4 Line-shape analysis N5 Map 3D Exit Vectors N3->N5 Dihedral measurement N4->N5 Correlate dynamics

Self-validating experimental workflow for quantifying conformational rigidity.

Protocol: Self-Validating VT-NMR Determination of Ring Inversion Barriers

Self-Validating Control Principle: To ensure the calculated rigidity is accurate and not an artifact of poor thermocouple calibration, cyclohexane is spiked into the sample as an internal dynamic standard. If the cyclohexane signals fail to decoalesce at its known coalescence temperature (~186 K), the temperature calibration is flawed, and the run is automatically invalidated.

Step 1: Sample Preparation Dissolve 15 mg of the target spiro compound (either spiro[4.5]decan-7-one or spiro[5.5]undecanone) and 2 mg of cyclohexane (internal dynamic standard) in 0.6 mL of deuterated dichloromethane (CD₂Cl₂). CD₂Cl₂ is specifically chosen as the solvent because its low freezing point (-97 °C) permits ultra-low temperature acquisition without solvent crystallization.

Step 2: Probe Calibration Calibrate the NMR probe temperature using a neat methanol standard. Record the chemical shift difference (Δδ) between the methyl and hydroxyl protons to calculate the exact internal temperature of the probe, ensuring it matches the software's set point.

Step 3: Spectral Acquisition (Cooling Ramp) Acquire high-resolution ¹H-NMR spectra starting at 298 K. Decrement the temperature in 10 K steps down to 180 K. At each step, allow a strict 15-minute equilibration period to ensure thermal homogeneity across the sample tube before pulsing.

Step 4: Line-Shape Analysis Identify the diastereotopic protons adjacent to the spiro center. As the temperature drops, observe the broadening and subsequent splitting (decoalescence) of these signals. Extract the rate constant ( k ) at the exact coalescence temperature ( Tc​ ) using the approximation equation k=πΔν/2​ , where Δν is the peak separation in Hz at the slow-exchange limit.

Step 5: Thermodynamic Calculation Utilize the Eyring equation to plot ln(k/T) against 1/T . The slope and intercept of this plot yield the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation. The resulting Gibbs free energy of activation ( ΔG‡ ) provides a definitive, quantifiable metric of the scaffold's conformational rigidity.

References
  • "Spiro compound." Grokipedia. Available at:[Link]

  • "Perhydrohelicenes and other diamond-lattice based hydrocarbons: the choreography of inversion." PubMed Central (PMC). Available at: [Link]

  • "A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic." ResearchGate. Available at: [Link]

Sources

High-Resolution Comparison Guide: Mass Spectrometry Fragmentation Profiling of Spiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spiro[4.5]decan-7-one and its highly substituted derivatives—such as 1,8-dimethyl-8,9-epoxy-4-isopropylspiro[4.5]decan-7-one (Exact Mass: 236.1776 Da)—are complex sesquiterpenoid frameworks frequently identified in natural product extracts like Zingiber officinale[1] and Leucas aspera[2]. For the structural elucidation and quantification of these compounds, analytical scientists must choose between two primary platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

This guide objectively compares the operational performance, fragmentation causality, and structural elucidation capabilities of these two analytical alternatives to help researchers optimize their mass spectrometry workflows.

Mechanistic Overview of Fragmentation Causality

The spiro[4.5]decane core consists of a cyclohexane ring fused to a cyclopentane ring at a single quaternary carbon. The choice of ionization source fundamentally alters how this strained bicyclic system dissociates in the gas phase.

GC-EI-MS (70 eV): Hard Ionization Dynamics

Under standard 70 eV electron impact, the spiro[4.5]decane derivative undergoes "hard" ionization. The electron beam strips an electron from the molecule, forming a highly energetic and unstable radical cation ( [M]+∙ ) at m/z 236[3]. The internal energy vastly exceeds the bond dissociation thresholds, driving immediate unimolecular fragmentation.

  • Causality of m/z 43 (Base Peak): The highly branched isopropyl group at the C4 position undergoes rapid α -cleavage. This is thermodynamically driven by the formation of a highly stable secondary carbocation ( [C3​H7​]+ )[3].

  • Causality of m/z 109: The spiro-junction introduces significant steric strain. Cleavage of this quaternary center relieves ring tension, yielding a stable cyclohexenyl fragment at m/z 109, which serves as a diagnostic fingerprint for spirocyclic sesquiterpenes[4].

LC-ESI-MS/MS: Soft Ionization and Neutral Loss Tracking

Electrospray Ionization (ESI) is a "soft" technique that transfers protons in the liquid phase, yielding a stable, even-electron protonated molecule ( [M+H]+ ) at m/z 237.18.

  • Causality of CID Fragmentation: When subjected to Collision-Induced Dissociation (CID) with argon gas, the even-electron precursor fragments via lower-energy pathways. Instead of shattering the carbon skeleton, the molecule eliminates stable neutral molecules. Protonation of the epoxide or ketone oxygen leads to the diagnostic loss of water (-18 Da, yielding m/z 219) and subsequent loss of carbon monoxide (-28 Da, yielding m/z 209).

Comparative Performance Data

The following table summarizes the quantitative fragmentation data and analytical performance metrics for 1,8-dimethyl-8,9-epoxy-4-isopropylspiro[4.5]decan-7-one across both platforms.

Analytical FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (CID, Positive Mode)
Ionization Type Hard (Electron Impact)Soft (Electrospray)
Precursor Ion Radical Cation [M]+∙ (m/z 236)Protonated Molecule [M+H]+ (m/z 237)
Base Peak (100%) m/z 43 (Isopropyl cation)[3]m/z 219 ( [M+H−H2​O]+ )
Diagnostic Fragments m/z 109 (Spiro cleavage), m/z 41, m/z 69m/z 209 ( −CO ), m/z 195 ( −Propene )
Primary Application Untargeted NIST Library Matching[4]De novo structural elucidation / Targeted MRM
Isomeric Sensitivity High (Rich fingerprint region < m/z 150)Moderate (Dependent on applied collision energy)
Volatility Requirement High (Requires vaporization at 250°C)Low (Analyzed in liquid mobile phase)

Decision Matrix Visualization

The following logical workflow illustrates how to select the appropriate mass spectrometry platform based on the physical properties and analytical goals for spiro[4.5]decan-7-one derivatives.

MS_Workflow Start Spiro[4.5]decan-7-one (MW: 236.35) GCMS GC-EI-MS (70 eV) Hard Ionization Start->GCMS Volatile Analysis LCMS LC-ESI-MS/MS Soft Ionization + CID Start->LCMS Polar/Intact Analysis EI_Frag Radical Cation [M]+ m/z 236 -> m/z 43, 109 GCMS->EI_Frag ESI_Frag Protonated [M+H]+ m/z 237 -> m/z 219, 209 LCMS->ESI_Frag NIST NIST Library Matching (Spectral Fingerprint) EI_Frag->NIST Struct De Novo Elucidation (Neutral Loss Tracking) ESI_Frag->Struct

Decision matrix for spiro[4.5]decan-7-one MS analysis comparing GC-EI-MS and LC-ESI-MS/MS.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in system suitability checks.

Protocol A: GC-EI-MS Profiling (Library Matching Workflow)

Use this protocol when analyzing volatile essential oils or non-polar extracts (e.g., hexane extracts of Zingiber officinale[1]).

System Validation (Self-Check): Inject a blank hexane sample followed by a homologous alkane standard mixture ( C8​

C20​ ). Calculate the experimental Retention Indices (RI) to ensure column integrity and reproducible retention times prior to sample analysis.
  • Sample Preparation: Extract 10 mg of the sample in 1 mL of GC-grade hexane. Dry over anhydrous Na2​SO4​ to remove residual water (which degrades the GC stationary phase), and filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup: Equip the gas chromatograph with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection Parameters: Inject 1 µL in split mode (10:1 ratio) with the inlet temperature set to 250°C to ensure instantaneous vaporization without thermal degradation.

  • Thermal Gradient: Set the initial oven temperature to 60°C (hold for 2 min), ramp at 10°C/min to 280°C, and hold for 5 min.

  • Ionization & Acquisition: Set the MS electron ionization (EI) source to exactly 70 eV and the source temperature to 230°C. Acquire full-scan spectra from m/z 40 to 400. Match the resulting spectra against the NIST Mass Spectral Library[4].

  • Protocol B: LC-ESI-MS/MS Profiling (Structural Elucidation Workflow)

    Use this protocol when analyzing intact, polar, or thermolabile derivatives directly from crude methanolic extracts.

    • System Validation (Self-Check): Infuse a standard tuning solution (e.g., Reserpine) to verify mass accuracy (< 5 ppm error) and confirm positive mode ESI sensitivity.

    • Sample Preparation: Dissolve the analyte in LC-MS grade methanol/water (1:1, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. Centrifuge at 14,000 rpm for 10 minutes to pellet particulates.

    • Chromatography: Use a C18​ Ultra-High-Performance Liquid Chromatography (UHPLC) column (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 10% B to 90% B over 10 minutes at a flow rate of 0.3 mL/min.

    • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation.

    • Tandem Mass Spectrometry (DDA): Utilize Data-Dependent Acquisition (DDA). Isolate the [M+H]+ precursor (m/z 237.18) in Q1. Apply a collision energy ramp of 15–30 eV in the collision cell using Argon gas. Scan product ions in Q3 from m/z 50 to 250, utilizing dynamic exclusion to prevent repeated sampling of background noise.

    References

    • National Institute of Standards and Technology. "Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-." NIST Chemistry WebBook, SRD 69. [Link]

    • Shareef, H. K., et al. "Antibacterial effect of ginger (Zingiber officinale) roscoe and bioactive chemical analysis using Gas chromatography mass spectrum." Oriental Journal of Chemistry, 2016. [Link]

    • National Center for Biotechnology Information. "1,8-Dimethyl-8,9-epoxy-4-isopropylspiro(4.5)decan-7-one." PubChem Compound Database, CID 538938. [Link]

    • BioTechnologia Journal. "Phytochemical characterization by GC-MS and in vitro evaluation of antiproliferative and antimigratory studies of Leucas aspera leaf extracts." BioTechnologia, 2023. [Link]

    Sources

    Escape from Flatland: A Comparative Guide to Spirocyclic Ketones in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently observe drug discovery programs stalling in late-stage optimization due to poor physicochemical properties—often a direct consequence of over-relying on flat, sp²-hybridized aromatic scaffolds. The "escape from flatland" paradigm has driven a fundamental shift toward sp³-rich, three-dimensional architectures .

    Spirocyclic ketones, particularly spiro[3.3]heptanes and their heteroatom variants, have emerged as premier building blocks. They offer spatially well-defined exit vectors, an increased fraction of sp³ carbons (Fsp³), and serve as critical electrophilic precursors for synthesizing complex therapeutics. This guide objectively compares leading spirocyclic ketone scaffolds against traditional planar alternatives, providing actionable insights and validated experimental protocols for drug development professionals.

    Comparative Analysis of Scaffolds

    Traditional flat rings (like piperidines or phenyls) often suffer from promiscuous off-target binding and poor aqueous solubility. Spirocyclic ketones solve this by forcing substituents into a rigid, 3D conformation, optimizing target binding while minimizing entropic penalties upon receptor engagement .

    Quantitative Scaffold Comparison
    Scaffold CoreStructural ParadigmFsp³ ContributionPrimary MedChem ApplicationPhysicochemical Impact
    N-Boc-4-piperidone Planar/Flexible RingLow-ModerateTraditional bioisostere baselineProne to off-target binding; moderate solubility.
    2-Azaspiro[3.3]heptan-6-one Rigid 3D SpirocycleHighPiperazine bioisostereDrastically improves aqueous solubility; reduces hERG liability .
    2-Oxaspiro[3.3]heptan-6-one Rigid 3D SpirocycleHighMorpholine bioisostereLowers LogP; acts as a strong, directional hydrogen bond acceptor.
    6-(CF₃)spiro[3.3]heptan-2-one Fluorinated SpirocycleVery HighMetabolic soft-spot blockingEnhances metabolic stability and lipophilic efficiency .

    Clinical Validation: The utility of the 2-azaspiro[3.3]heptane scaffold is perfectly exemplified by Revumenib, a first-in-class menin-MLL interaction inhibitor. The spirocyclic core is essential for orienting key pharmacophores into the Tyr319/Tyr323 π-π clamp of the menin protein—an interaction that planar analogs fail to achieve with the same affinity and safety profile .

    Mechanistic Workflow of Scaffold Selection

    The decision to swap a planar ketone for a spirocyclic ketone fundamentally alters the trajectory of a lead optimization campaign. The diagram below illustrates the causality between scaffold rigidity and clinical success.

    ScaffoldComparison Planar Planar Ketones (e.g., 4-Piperidone) Success Clinical Success (e.g., Revumenib) Planar->Success Low Specificity Spiro Spirocyclic Ketones (e.g., 2-Azaspiro[3.3]heptan-6-one) Vectors 3D Exit Vector Projection Spiro->Vectors Scaffold Rigidity Prop Increased Fsp3 & Solubility Vectors->Prop Escape Flatland Safety Reduced hERG Liability Vectors->Safety Stereochemical Control Prop->Success High Efficacy Safety->Success Improved Safety

    Logical flow of how spirocyclic ketone selection drives clinical success.

    Self-Validating Experimental Protocol: Reductive Amination

    Spirocyclic ketones are most commonly utilized as electrophiles in reductive aminations to construct complex tertiary amines . The rigid, sterically encumbered nature of the spiro[3.3]heptane carbonyl requires specific conditions to ensure high yields and prevent over-reduction.

    Objective: Synthesis of a functionalized 2-azaspiro[3.3]heptane derivative via reductive amination. Materials: N-Boc-2-azaspiro[3.3]heptan-6-one (1.0 eq), Primary/Secondary Amine (1.2 eq), Titanium(IV) isopropoxide (Ti(O-iPr)₄) (2.0 eq), Sodium triacetoxyborohydride (STAB) (1.5 eq), anhydrous 1,2-dichloroethane (DCE).

    Step-by-Step Methodology & Causality

    Step 1: Imine/Iminium Formation

    • Action: Dissolve the spirocyclic ketone and amine in anhydrous DCE. Add Ti(O-iPr)₄ dropwise at room temperature. Stir for 4–12 hours under N₂.

    • Causality: The spiro[3.3]heptane carbonyl is sterically hindered. Ti(O-iPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/iminium intermediate. DCE is chosen over DCM for its higher boiling point if mild heating is required for stubborn substrates.

    Step 2: Selective Reduction

    • Action: Cool the reaction to 0 °C. Add STAB in portions. Allow to warm to room temperature and stir for 12 hours.

    • Causality: STAB is a mild reducing agent that selectively reduces the pre-formed iminium ion without reducing the unreacted spirocyclic ketone to the corresponding alcohol. Cooling controls the exothermic nature of the hydride transfer, preventing side reactions.

    Step 3: Quench and Phase Separation (Self-Validation Check 1)

    • Action: Quench with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the titanium salts precipitate as a white solid (TiO₂). Filter the suspension through a pad of Celite.

    • Causality & Validation: The basic quench neutralizes any acidic byproducts and hydrolyzes the titanium complex. Validation: The visual cue of a thick white precipitate confirms the successful breakdown of the Lewis acid, ensuring it will not interfere with chromatographic purification.

    Step 4: Isolation and Analytical Validation (Self-Validation Check 2)

    • Action: Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, DCM/MeOH gradient).

    • Causality & Validation: Analyze the purified product via LCMS and ¹H/¹³C NMR. Validation: In the ¹³C NMR spectrum, the disappearance of the downfield ketone carbon (~210 ppm) and the emergence of a new multiplet in the ¹H NMR corresponding to the methine proton at the newly formed spiro-stereocenter (typically 3.0–3.5 ppm) mathematically validates the successful transformation.

    References

    • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes European Journal of Organic Chemistry / ResearchGate URL:[Link]

    • The Spirocycle Surge in Drug Discovery Drug Hunter URL:[Link]

    • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks ChemRxiv URL:[Link]

    • Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Safety Operating Guide

    Spiro[4.5]decan-7-one proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical safety not merely as a set of regulatory checkboxes, but as a logical extension of the chemistry itself. Spiro[4.5]decan-7-one (CAS: 62788-60-7) is a versatile spirocyclic ketone utilized extensively as a structural building block in complex organic synthesis and pharmaceutical drug development[1]. Because it features a bicyclic system sharing a single carbon atom, its steric bulk and lipophilicity dictate specific handling and disposal requirements.

    This guide provides a self-validating, step-by-step operational framework for the proper disposal and spill management of Spiro[4.5]decan-7-one, grounded in its physicochemical properties.

    Hazard Assessment & Chemical Causality

    Before executing any disposal protocol, we must understand why the compound behaves the way it does. Spiro[4.5]decan-7-one is a non-halogenated organic ketone.

    • Irritation Potential: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) [1]. This necessitates strict containment to prevent aerosolization or dermal contact during disposal.

    • Solubility & Cleanup: With an XLogP3 of 2.6, this compound is highly lipophilic and practically insoluble in water[1]. Therefore, aqueous washing is entirely ineffective for spill decontamination. We must rely on organic solvents (like alcohols) to solubilize the residue.

    • Environmental Impact: Ketones exhibit a high Chemical Oxygen Demand (COD). Discharging this compound down the drain will disrupt the microbial balance in wastewater treatment facilities. Complete thermal destruction is the only scientifically sound disposal route.

    Table 1: Physicochemical & Hazard Profile
    Property / IdentifierData ValueOperational Implication
    CAS Number 62788-60-7Required for EHS waste labeling.
    Molecular Formula C10H16ONon-halogenated; dictates waste stream segregation.
    Molecular Weight 152.23 g/mol High boiling point relative to simple ketones; low volatility but persistent on surfaces.
    GHS Hazards H315, H319, H335Mandates the use of nitrile gloves, safety goggles, and fume hood ventilation.

    Operational Disposal Plan: Step-by-Step Methodologies

    The following protocols provide self-validating systems for routine waste management and emergency spill response.

    Protocol A: Routine Laboratory Disposal (Post-Reaction)

    When Spiro[4.5]decan-7-one is utilized in a reaction (e.g., reductive amination or Grignard addition), it must be systematically extracted and segregated.

    • Phase Separation: Following the reaction quench, perform an aqueous workup using a separatory funnel. Extract the target spiro compound and unreacted ketone into an organic solvent (e.g., ethyl acetate or diethyl ether).

      • Causality: This isolates the lipophilic ketone from inorganic salts, reducing the volume of organic waste generated.

    • Waste Segregation: Drain the organic layer into a designated "Non-Halogenated Organic Waste" carboy.

      • Causality: Mixing non-halogenated ketones with halogenated waste drastically increases disposal costs and complicates the incineration process, as halogenated waste requires specialized scrubbers to neutralize acidic byproducts (e.g., HCl).

    • Container Compatibility: Ensure the waste container is made of High-Density Polyethylene (HDPE) or glass. Avoid standard polystyrene or low-density plastics, which can degrade upon prolonged exposure to ketones.

    • Labeling & Storage: Affix a hazardous waste tag listing "Spiro[4.5]decan-7-one (CAS 62788-60-7)" alongside the extraction solvents. Store in a secondary containment tray within a ventilated, flammable storage cabinet away from strong oxidizers [2].

    • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department for collection. The material will undergo high-temperature incineration , which cleanly oxidizes the C10H16O into carbon dioxide and water vapor.

    Protocol B: Emergency Spill Response & Decontamination

    In the event of a benchtop or fume hood spill, immediate containment is required to prevent respiratory irritation from aerosolized droplets.

    • Evacuation & PPE: Immediately don fresh nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood sash is lowered to an operational height to maximize exhaust ventilation [2].

    • Containment & Absorption: Do not use water. Apply a finely-powdered liquid-binding material—specifically diatomite or a universal binder —directly over the spill [2].

      • Causality: Diatomaceous earth provides an immense microscopic surface area, rapidly absorbing the lipophilic ketone via capillary action without triggering any exothermic chemical reactions.

    • Mechanical Removal: Once the liquid is fully absorbed (the powder will clump), use a non-sparking scoop to transfer the saturated absorbent into a solid hazardous waste container.

    • Chemical Decontamination: Scrub the contaminated surface thoroughly using a disposable wipe saturated with isopropanol or ethanol [2].

      • Causality: Because Spiro[4.5]decan-7-one is insoluble in water but highly soluble in alcohols, the alcohol wash ensures complete solubilization and removal of microscopic residues.

    • Validation: A successful decontamination is validated by the complete absence of the ketone's characteristic organic odor on the surface once the alcohol has evaporated. Dispose of all wipes in the solid hazardous waste bin.

    Waste Segregation Matrix

    To prevent dangerous incompatibilities, adhere to the following segregation matrix when disposing of Spiro[4.5]decan-7-one mixtures.

    Table 2: Waste Compatibility & Routing
    Waste StreamCompatibilityDisposal RouteJustification
    Non-Halogenated Solvents (EtOAc, Hexanes, EtOH)Highly Compatible High-Temp IncinerationClean combustion yielding only CO₂ and H₂O.
    Halogenated Solvents (DCM, Chloroform)Incompatible Segregated IncinerationHalogens require specialized exhaust scrubbers; mixing increases EHS costs.
    Aqueous Waste (Brine, Water)Incompatible Aqueous TreatmentKetones increase Chemical Oxygen Demand (COD) and disrupt water treatment.
    Strong Oxidizers (Nitric Acid, Peroxides)Danger (Reactive) Specialized NeutralizationKetones can react violently or explosively with strong oxidizing agents.

    Disposal Workflow Visualization

    The following diagram illustrates the logical flow of Spiro[4.5]decan-7-one from the experimental bench to final thermal destruction.

    DisposalWorkflow Reaction Spiro[4.5]decan-7-one Reaction Mixture Workup Aqueous Workup & Phase Separation Reaction->Workup OrgWaste Organic Layer (Ketone + Solvents) Workup->OrgWaste Extract AqWaste Aqueous Layer (Salts + Water) Workup->AqWaste Drain Segregation Waste Segregation: Non-Halogenated Organics OrgWaste->Segregation EHS EHS Collection & Storage Segregation->EHS Incineration Final Destruction: High-Temp Incineration EHS->Incineration

    Workflow for the segregation and high-temperature incineration of Spiro[4.5]decan-7-one waste.

    References

    • PubChem . "Spiro[4.5]decan-7-one | C10H16O | CID 10888101". National Center for Biotechnology Information. Available at:[Link]

    ×

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。